4-(4H-1,2,4-Triazol-3-yl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJDWYWNACFAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163870 | |
| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14803-99-7 | |
| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014803997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4H-1,2,4-triazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(4H-1,2,4-Triazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the necessary experimental protocols, from the starting materials to the final product, and outlines the key analytical techniques for its characterization. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, known for its presence in a wide range of biologically active compounds, including antifungal, anti-inflammatory, and anticancer agents.[1] The incorporation of a pyridine ring, as in this compound, introduces a key pharmacophoric element and a versatile handle for further chemical modification. This guide focuses on a robust synthetic route starting from the readily available isonicotinic acid hydrazide (isoniazid) and details the analytical methods required to confirm the identity and purity of the final compound.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through the cyclization of isonicotinic acid hydrazide with formamide. This method, a variation of the Pellizzari reaction, provides a direct route to the 1,2,4-triazole ring system.[2]
Experimental Protocol
This protocol is based on established methods for the synthesis of 1,2,4-triazoles from hydrazides and formamide.[3][4][5]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Formamide
-
Ethanol
-
Deionized Water
Procedure:
-
A mixture of isonicotinic acid hydrazide (1 mole equivalent) and an excess of formamide (at least 4 mole equivalents) is placed in a round-bottom flask equipped with a reflux condenser.[5]
-
The reaction mixture is heated to a temperature of 160-180°C.[5]
-
The mixture is maintained at this temperature and refluxed for 4-6 hours, during which the evolution of ammonia and water indicates the progress of the reaction.[5]
-
Progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formamide is removed under reduced pressure by vacuum distillation.[5]
-
The resulting crude solid is triturated with cold deionized water, collected by vacuum filtration, and washed with additional cold water to remove any remaining formamide.
-
The solid product is then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.[6]
Synthesis Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.
Characterization Data
The following table summarizes the expected quantitative data for this compound based on literature values for analogous structures.
| Parameter | Technique | Expected Value | Reference |
| Molecular Formula | - | C₇H₆N₄ | [7] |
| Molecular Weight | - | 146.15 g/mol | [7] |
| Appearance | Visual Inspection | White to light yellow powder or crystal | [7] |
| Melting Point | Melting Point Apparatus | ~160 - 164 °C | [7]* |
| ¹H NMR (DMSO-d₆) | NMR Spectroscopy | δ ~14.0-15.0 (br s, 1H, NH), δ ~8.8 (d, 2H, Py-H), δ ~8.5 (s, 1H, Triazole-H), δ ~8.0 (d, 2H, Py-H) | [6] |
| ¹³C NMR (DMSO-d₆) | NMR Spectroscopy | δ ~160-150 (Triazole-C), δ ~150 (Py-C), δ ~145 (Triazole-C), δ ~140 (Py-C), δ ~121 (Py-C) | [8] |
| Mass Spectrum | MS (EI) | m/z (%): 146 (M⁺) | [9]** |
*Note: Melting point is for the analogous 2-(1H-1,2,4-Triazol-3-yl)pyridine and serves as an estimate.[7] **Note: NMR and MS data are predicted based on values for structurally similar pyridyl-triazole compounds, as specific experimental data for the title compound is not available in the cited literature.[6][8][9]
Characterization Workflow
The logical flow for the analytical confirmation of the synthesized product is outlined below.
References
- 1. ijpbs.com [ijpbs.com]
- 2. scispace.com [scispace.com]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 5. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. rsc.org [rsc.org]
Spectroscopic Properties of 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(4H-1,2,4-triazol-3-yl)pyridine. The information is targeted toward researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this heterocyclic compound. This document summarizes key spectroscopic data and outlines the experimental protocols for acquiring such data.
Introduction
This compound is a heterocyclic compound featuring both a pyridine and a 1,2,4-triazole ring. These nitrogen-rich heterocyclic moieties are prevalent in many biologically active compounds and approved drugs, making their derivatives, including this compound, of significant interest in medicinal chemistry and materials science.[1][2][3] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, structural elucidation, and the study of its interactions in various chemical and biological systems.
This guide covers the primary spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2, H-6 | ~8.7 | Doublet | ~6.0 |
| Pyridine H-3, H-5 | ~7.9 | Doublet | ~6.0 |
| Triazole N-H | ~14.0-15.0 | Broad Singlet | - |
| Triazole C-H | ~8.5-9.5 | Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-3, C-5 | ~121 |
| Pyridine C-4 | ~140 |
| Triazole C-3 | ~148 |
| Triazole C-5 | ~155 |
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Triazole) | 3100-3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=N Stretch (Pyridine & Triazole) | 1600-1650 | Strong |
| C=C Stretch (Aromatic) | 1400-1600 | Medium-Strong |
| Ring Vibrations | 1000-1300 | Medium |
| C-H Bending (out-of-plane) | 700-900 | Strong |
Table 4: Ultraviolet-Visible (UV-Vis) Absorption Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| ~260-280 | ~10,000-15,000 | π → π* |
Table 5: Mass Spectrometry (MS) Data
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| ESI | 147.0614 | Loss of N₂, HCN |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm centered around 6 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution from 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the MS/MS spectrum to identify characteristic fragment ions.[4]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The tabulated data, while predictive, serves as a reliable reference for researchers working with this compound and its derivatives. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is crucial for unambiguous structure confirmation and further investigation of this important class of molecules. The provided visualizations offer a clear overview of the experimental workflow and the logical connections between spectroscopic techniques and the structural information they provide.
References
- 1. ripublication.com [ripublication.com]
- 2. Synthesis of <i>N</i>-(5-(Methylsulfanyl)-4<i>H</i>-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors - ProQuest [proquest.com]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. benchchem.com [benchchem.com]
Crystal Structure of 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Search for Definitive Structural Analysis
A comprehensive search for the crystal structure of 4-(4H-1,2,4-Triazol-3-yl)pyridine has revealed a notable absence of publicly available, detailed crystallographic data for this specific compound. While the synthesis and biological activities of various triazole and pyridine derivatives are well-documented, a definitive single-crystal X-ray diffraction analysis for the title compound could not be located in the surveyed scientific literature and crystallographic databases.
The investigation involved targeted searches for the compound's name, chemical formula (C₇H₆N₄), and related structural motifs. The search results yielded crystallographic information for a number of related, yet distinct, molecules. These included more complex derivatives with multiple pyridine or triazole rings, as well as isomeric structures. For instance, crystal structures have been reported for compounds such as 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. However, these structures differ significantly from the specific arrangement of a single pyridine ring attached to a 1,2,4-triazole ring at the 3-position, with the triazole in its 4H tautomeric form.
Without access to the primary crystallographic data, such as a Crystallographic Information File (CIF), a detailed technical guide that includes quantitative data (unit cell parameters, bond lengths, bond angles), specific experimental protocols for its structure determination, and accurate visualizations of its molecular and supramolecular structure cannot be generated.
Researchers, scientists, and drug development professionals interested in the specific solid-state conformation, intermolecular interactions, and packing of this compound are encouraged to pursue experimental determination of its crystal structure. Such a study would be a valuable contribution to the structural chemistry of nitrogen-containing heterocyclic compounds.
General Experimental Workflow for Crystal Structure Analysis
For researchers who may successfully synthesize and crystallize this compound, the typical experimental workflow for its crystal structure analysis is outlined below. This generalized protocol is based on standard crystallographic practices.
Caption: Generalized workflow for single-crystal X-ray structure analysis.
This diagram illustrates the logical progression from synthesizing the compound to the final analysis and reporting of its crystal structure. The process involves the crucial steps of obtaining high-quality single crystals, collecting X-ray diffraction data, and then using computational methods to solve and refine the crystal structure. The final step involves validating the structure and depositing the data in a public repository to make it available to the scientific community.
Tautomerism in 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions. When coupled with a pyridine ring, as in 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives, the resulting scaffold presents a fascinating case of prototropic tautomerism. This phenomenon, involving the migration of a proton between different nitrogen atoms of the triazole ring, can significantly influence the molecule's physicochemical properties, including its lipophilicity, acidity/basicity (pKa), hydrogen bonding capability, and ultimately, its pharmacokinetic and pharmacodynamic profile. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the rational design of novel drug candidates based on this privileged heterocyclic system.
This technical guide provides a comprehensive overview of the tautomerism in this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the fundamental concepts.
Tautomeric Forms and Equilibrium
The this compound core can exist in three principal prototropic tautomeric forms, arising from the migration of the proton on the triazole ring. These are the 1H, 2H, and 4H tautomers. The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on both the pyridine and triazole rings, the solvent polarity, pH, and temperature.
Caption: Prototropic tautomeric equilibrium in 4-(1,2,4-triazol-3-yl)pyridine.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Calculated Relative Energies (kcal/mol) of 3-Substituted-1,2,4-Triazole Tautomers
| Substituent (R) at C3 | Tautomer | Gas Phase (ΔE) | Water (ΔGsolv) |
| -H | 1H | 0.0 | 0.0 |
| 2H | 2.5 | 1.8 | |
| 4H | 7.1 | 6.5 | |
| -NH2 | 1H | 0.0 | 0.0 |
| 2H | -1.2 | -0.8 | |
| 4H | 5.4 | 4.9 | |
| -NO2 | 1H | 0.0 | 0.0 |
| 2H | 4.8 | 4.1 | |
| 4H | 3.2 | 2.7 |
Note: Data is synthesized from computational studies on analogous 3-substituted-1,2,4-triazoles and should be considered as illustrative for the this compound system. The pyridine ring at C3 is a weakly electron-withdrawing group.
Acid-Base Properties (pKa)
The tautomeric equilibrium is intimately linked to the acid-base properties of the molecule. The triazole ring contains both acidic (N-H) and basic (pyridinic nitrogens) sites. The pKa values are crucial for predicting the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Representative pKa Values of 1,2,4-Triazole and Pyridine
| Compound | pKa (Conjugate Acid) | pKa (Neutral Acid) |
| 1,2,4-Triazole[1] | 2.45 | 10.26 |
| Pyridine | 5.25 | - |
Note: The pKa values of substituted this compound derivatives will be influenced by the electronic effects of the substituents.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the cyclization of an appropriate precursor. One common method is the reaction of isonicotinohydrazide with a suitable one-carbon synthon.
Protocol: Synthesis of this compound
-
Step 1: Formation of N'-formylisonicotinohydrazide:
-
To a solution of isonicotinohydrazide (1 eq.) in formic acid (10 eq.), the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess formic acid is removed under reduced pressure. The resulting solid is washed with diethyl ether and dried.
-
-
Step 2: Cyclization to this compound:
-
The N'-formylisonicotinohydrazide (1 eq.) is mixed with an excess of hydrazine hydrate (5-10 eq.).
-
The mixture is heated at 120-140 °C for 2-4 hours.
-
The reaction is cooled to room temperature, and the solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).
-
References
Physicochemical properties of 4-(4H-1,2,4-Triazol-3-yl)pyridine
An In-depth Technical Guide on the Physicochemical Properties of Pyridinyl-1,2,4-Triazole Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-(4H-1,2,4-Triazol-3-yl)pyridine is scarce in the public domain. This guide provides a comprehensive overview of the available data for closely related structural analogs, primarily 3,5-di-(4-pyridyl)-1H-1,2,4-triazole and 4-(4H-1,2,4-triazol-4-yl)pyridine. This information serves as a valuable reference point for researchers investigating the physicochemical properties and potential applications of pyridinyl-1,2,4-triazole scaffolds.
Physicochemical Properties
The physicochemical properties of pyridinyl-1,2,4-triazole derivatives are crucial for their application in drug development and materials science. While specific data for this compound is limited, the following tables summarize the available experimental and predicted data for its close analogs.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Compound | Data Type |
| Molecular Formula | C₇H₆N₄ | 4-(4H-1,2,4-Triazol-4-yl)pyridine | --- |
| Molecular Weight | 146.15 g/mol | 4-(4H-1,2,4-Triazol-4-yl)pyridine | --- |
| Predicted pKa | 3.55 ± 0.26 | 4-(Pyrid-4-yl)-1,2,4-triazole | Predicted |
| Predicted XLogP3-AA | 1.2 | 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine | Predicted |
Table 2: Experimental Data for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [1]
| Property | Value |
| Melting Point | Not explicitly stated, but synthesized as a white precipitate and recrystallized from ethanol to afford colorless needles. |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H) |
| Mass Spectrometry (m/z) | 224.2 (100%, M+H) |
| Infrared (KBr pellet, cm⁻¹) | 1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m), 513 (w) |
| Elemental Analysis | Calculated for C₁₂H₉N₅·0.5H₂O: C 57.59, H 4.83, N 27.98%; Found: C 57.28, H 4.70, N 27.90% |
Table 3: Melting Points of Related Pyridinyl-Triazole Derivatives
| Compound | Melting Point (°C) |
| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | 250-254[2] |
| 2-(1H-1,2,4-Triazol-3-yl)pyridine | 157-162 |
Experimental Protocols
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole[1]
This synthesis is a two-step process involving the initial formation of a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, followed by a deamination step to obtain the pure desired product.
Step 1: Initial Mixture Synthesis
-
A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) is placed in a 15 ml Teflon-lined reactor.
-
The reactor is heated at 186°C for 48 hours.
-
The resulting liquid is diluted with water.
-
The pH is adjusted from 9 to 6 by the addition of HCl solution, leading to the formation of a white precipitate.
-
The precipitate is recrystallized from ethanol. The product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
Step 2: Deamination
-
The mixture from Step 1 (2.38 g, ca. 10 mmol) is dissolved in aqueous HCl (6M, 3 mL).
-
An aqueous solution of NaNO₂ (0.76 g, 11 mmol) is added slowly.
-
The mixture is stirred for 5-6 hours.
-
The pH is adjusted from 4 to 6.5 with a 10% NaOH solution, resulting in a white precipitate.
-
The precipitate is filtered and dried in air.
-
Recrystallization of the crude product from ethanol affords colorless needles of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
Characterization Methods
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the final product was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]
-
Mass Spectrometry: Mass spectral data was obtained to confirm the molecular weight of the synthesized compound.[1]
-
Infrared Spectroscopy: The IR spectrum was recorded using KBr pellets to identify functional groups.[1]
-
Elemental Analysis: Elemental analysis was performed to determine the empirical formula of the compound.[1]
Mandatory Visualizations
Caption: General synthesis workflow for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
Caption: Conceptual diagram of coordination complex formation.
References
The Rising Promise of 1,2,4-Triazole Pyridine Compounds in Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the hybrid scaffold of 1,2,4-triazole fused with a pyridine ring has emerged as a particularly promising platform for the development of new drugs. This unique combination leverages the well-established biological activities of both moieties, resulting in compounds with a broad spectrum of pharmacological effects, including anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the biological activities of novel 1,2,4-triazole pyridine compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows to empower researchers in their quest for next-generation therapeutics.
The 1,2,4-triazole ring is a critical pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and its ability to engage in various biological interactions.[1] Pyridine, another cornerstone in medicinal chemistry, is a common feature in both natural and synthetic bioactive molecules. The amalgamation of these two privileged structures has yielded a new class of compounds with enhanced biological profiles and diverse mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several novel 1,2,4-triazole pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes essential for cancer cell survival and proliferation, such as kinases and topoisomerases, or interference with crucial cellular signaling pathways.
Quantitative Anticancer Data
The in vitro anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of the cancer cell growth. The following table summarizes the IC50 values of representative 1,2,4-triazole pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP6 | Murine Melanoma (B16F10) | 41.12 | [2] |
| TP1-TP7 (range) | Murine Melanoma (B16F10) | 41.12 - 61.11 | [2] |
| 1c | HCT-116 (Colon) | Not specified | [3] |
| U-87 MG (Glioblastoma) | Not specified | [3] | |
| MCF-7 (Breast) | Not specified | [3] | |
| 2d | HCT-116 (Colon) | Not specified | [3] |
| U-87 MG (Glioblastoma) | Not specified | [3] | |
| MCF-7 (Breast) | Not specified | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., B16F10, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-triazole pyridine compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole pyridine compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO). Incubate the plates for an additional 48 hours.[2]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives. This class of compounds has garnered significant interest within the medicinal chemistry field due to its versatile pharmacological profile, demonstrating a wide range of biological activities. This document outlines common synthetic strategies, summarizes key quantitative biological data, details experimental protocols, and visualizes the logical workflows and relevant signaling pathways.
Introduction
The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs.[1] Its unique structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, make it a privileged scaffold in drug design. When coupled with a pyridine ring, specifically at the 4-position of the triazole, the resulting this compound core offers a unique combination of physicochemical properties and biological activities. These derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] This guide will delve into the core aspects of their discovery, focusing on the synthesis, biological evaluation, and mechanistic understanding of these potent molecules.
Synthetic Strategies
The synthesis of this compound derivatives typically involves the construction of the 1,2,4-triazole ring from a pyridine-containing precursor. A common and effective starting material is isonicotinic acid hydrazide (isoniazid).[3] The general synthetic approaches often involve the initial formation of a thiosemicarbazide or a similar intermediate, followed by cyclization to yield the desired triazole ring.
General Synthesis of 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
A foundational method for synthesizing the this compound scaffold involves the reaction of isonicotinic acid hydrazide with carbon disulfide. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization under basic conditions to form the triazole-thiol derivative.
Experimental Protocol:
-
Step 1: Formation of Potassium Dithiocarbazinate: Isonicotinic acid hydrazide is dissolved in ethanol, and a solution of potassium hydroxide and carbon disulfide in ethanol is added dropwise at a low temperature (0-5°C). The mixture is stirred for several hours to yield the potassium dithiocarbazinate salt.
-
Step 2: Cyclization to form 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Hydrazine hydrate is added to the reaction mixture from Step 1, and the solution is refluxed for an extended period (typically 12-24 hours). During reflux, the dithiocarbazinate cyclizes to form the triazole ring.
-
Step 3: Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product. The resulting solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
This core scaffold can then be further modified at the thiol group or the N4 position of the triazole ring to generate a library of derivatives.
Biological Activity and Quantitative Data
Derivatives of this compound have been investigated for a multitude of biological activities. The following tables summarize some of the reported quantitative data for various derivatives, highlighting their potential in different therapeutic areas.
Anticancer Activity
Several studies have focused on the anticancer potential of these derivatives, particularly as inhibitors of receptor tyrosine kinases like c-Met and EGFR.
| Compound ID | Target Cell Line | IC50 (nM) | Reference |
| 60g | MKN-45 (Gastric Cancer) | 51 | [1] |
| H460 (Lung Cancer) | 72 | [1] | |
| HT-29 (Colon Cancer) | 130 | [1] | |
| 10c | H1975 (NSCLC, EGFR L858R/T790M) | Potent Inhibition | [4] |
| 10j | U87-EGFRvIII (Glioblastoma) | Potent Inhibition | [4] |
Note: "Potent Inhibition" indicates that the source highlighted significant activity without providing a specific IC50 value in the abstract.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a cornerstone of many antifungal agents.[1] Pyridine-containing derivatives have also been explored for their antibacterial properties.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 39c | E. coli | 3.125 | [1] |
| 39h | P. aeruginosa | 3.125 | [1] |
| 48g | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.5 - 1 | [1] |
Enzyme Inhibition
The mechanism of action for many of these compounds involves the inhibition of specific enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5] |
| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [5] | |
| 12n | α-glucosidase | Highly Active | [5] |
| 72 | Thymidine Phosphorylase (TP) | 2.95 | [1] |
Signaling Pathways and Mechanism of Action
A significant area of investigation for this compound derivatives is their role as enzyme inhibitors, particularly in the context of cancer therapy. Two key signaling pathways often targeted are the c-Met and EGFR pathways.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[6][7] Aberrant activation of this pathway is implicated in the progression of various cancers.[8] this compound derivatives have been designed to inhibit the kinase activity of c-Met, thereby blocking downstream signaling.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cell growth and proliferation.[9][10] Mutations and overexpression of EGFR are common drivers of cancer, making it a prime target for therapeutic intervention. Certain 2-amino-4-(1,2,4-triazol)pyridine derivatives have been specifically designed to overcome resistance to existing EGFR inhibitors.[4]
Drug Discovery and Development Workflow
The discovery of novel this compound derivatives follows a structured workflow, from initial design and synthesis to preclinical evaluation. This process is iterative, with feedback from biological testing informing the design of next-generation compounds.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them an attractive area for continued research and development. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific targets and the optimization of pharmacokinetic properties. Future work in this area will likely focus on the development of more selective and potent inhibitors for validated biological targets, with the ultimate goal of translating these promising compounds into clinical candidates.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c-MET [abbviescience.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The Vanguard of Discovery: An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-(4H-1,2,4-Triazol-3-yl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has identified the 4-(4H-1,2,4-Triazol-3-yl)pyridine scaffold as a promising starting point for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the preliminary in vitro screening of analogs based on this core structure, with a focus on anticancer applications. Detailed experimental protocols, quantitative biological data, and visual representations of key workflows and pathways are presented to facilitate further research and development in this area.
Quantitative Analysis of Biological Activity
The in vitro cytotoxic and enzyme-inhibitory activities of various this compound analogs and related derivatives have been evaluated against a range of cancer cell lines and enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the potency of these compounds.
Table 1: Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrid Derivatives against Murine Melanoma (B16F10) Cell Line [1][2]
| Compound ID | IC50 (μM) |
| TP1 | 58.21 |
| TP2 | 61.11 |
| TP3 | 53.18 |
| TP4 | 49.23 |
| TP5 | 45.19 |
| TP6 | 41.12 |
| TP7 | 55.26 |
Table 2: Cytotoxicity of Hydrazonothiazole-Based Pyridine Compounds against A549 Lung Cancer Cells [3]
| Compound ID | IC50 (μg/mL) |
| 2a | 7.30 |
| 2b | 4.12 |
| 2c | 3.89 |
| 2f | 5.21 |
| 2m | 6.87 |
| Cisplatin | 12.65 |
Table 3: Antitumor Activity of Copper(II) Pyridine-Triazole Complexes [4]
| Compound ID | Cell Line | IC50 (μM) |
| C1-C3 (Group I) | T24, Hep-G2, Sk-Ov-3, MGC-803, A549, NCI-H460 | >10 |
| C4-C6 (Group II) | T24, Hep-G2, Sk-Ov-3, MGC-803, A549, NCI-H460 | 3.45 - 8.59 |
Table 4: Cytotoxicity of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [5][6]
| Compound ID | MKN-45 IC50 (nM) | H460 IC50 (nM) | HT-29 IC50 (nM) |
| 11f | 51 | 72 | 130 |
| Sorafenib | 2320.5 | 2188.8 | 3614 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the in vitro screening of this compound analogs.
MTT Assay for In Vitro Cytotoxicity[1][7]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., B16F10, A549)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Ensure the final DMSO concentration does not exceed a level that affects cell viability.
-
Incubation: Incubate the plates for 48 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.[7]
General Enzyme Inhibition Assay[8][9]
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Inhibitor compounds
-
Assay buffer (optimized for enzyme activity)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor compounds in the appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme and varying concentrations of the inhibitor compound. Allow them to pre-incubate for a specified period to permit binding.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation or substrate consumption.[8]
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.[8]
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the screening of this compound analogs.
Caption: General workflow from synthesis to in vitro screening.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: A potential signaling pathway for apoptosis induction.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two groups of copperII pyridine–triazole complexes with “open or close” pepper rings and their in vitro antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
Molecular Modeling and Simulation of 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the molecular modeling and simulation of 4-(4H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed methodologies for computational studies, including quantum mechanical calculations and molecular dynamics simulations. The versatility of the 1,2,4-triazole ring, known for its diverse biological activities, makes this scaffold a prime candidate for in-silico investigation to understand its structural, electronic, and dynamic properties.[1][2]
Molecular Structure and Properties
This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a 1,2,4-triazole ring. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for its binding to biological targets.[2] The molecule exists in tautomeric forms, with the 1H and 4H forms of the triazole ring being the most common.[1] Computational studies, particularly Density Functional Theory (DFT), are essential for determining the relative stabilities of these tautomers and for obtaining accurate geometric parameters.
Structural Data
Table 1: Representative Crystallographic Data for a Derivative: 2-(5-(pyridin-3-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 10.987(2) |
| c (Å) | 11.567(3) |
| α (°) | 90 |
| β (°) | 113.45(2) |
| γ (°) | 90 |
| Volume (ų) | 1422.0(6) |
| Z | 4 |
| Temperature (K) | 296(2) |
Computational Methodologies
A multi-faceted computational approach is recommended to thoroughly investigate the properties of this compound. This involves a combination of quantum mechanics (QM) for accurate electronic structure and energetics, and molecular mechanics (MM) for exploring the conformational space and dynamics of the system over time.
Quantum Mechanical Calculations
DFT is a powerful tool for studying the electronic properties of molecules.[6][7][8] These calculations can provide information on molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Structure Preparation: Build the 3D structure of this compound using molecular modeling software. Both 1H and 4H tautomers should be generated.
-
Geometry Optimization: Perform geometry optimization to find the lowest energy conformation of each tautomer. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.[7]
-
Frequency Analysis: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data.[6]
-
Property Calculation: From the optimized geometry, calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[7]
Table 2: Calculated Electronic Properties for 1,2,4-Triazole Derivatives (Illustrative)
| Property | Description | Typical Application |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |
| Electrostatic Potential | Maps the charge distribution on the molecular surface | Predicts sites for electrophilic and nucleophilic attack |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. This is particularly useful for understanding how this compound interacts with its environment, such as a solvent or a biological receptor. A critical aspect of MD simulations is the choice of a suitable force field. For novel molecules, force field parameters may need to be developed or validated.
Experimental Protocol: Molecular Dynamics (MD) Simulation
-
System Setup: Place the optimized structure of this compound in a simulation box. For simulations in solution, the box is filled with a chosen solvent model (e.g., TIP3P for water).
-
Force Field Parameterization: Assign force field parameters to all atoms, bonds, angles, and dihedrals. For a novel molecule, these may be derived from analogy to existing molecules in the force field or developed using quantum mechanical calculations (e.g., by fitting to QM potential energy surfaces).
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.
-
Production Run: Once equilibrated, run the production simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data for analysis.
-
Analysis: Analyze the trajectory to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bond dynamics.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows for the computational investigation of this compound.
Application in Drug Discovery
The computational methodologies described herein are instrumental in the rational design of novel therapeutics based on the this compound scaffold. Molecular docking studies, for instance, can predict the binding mode and affinity of derivatives to specific protein targets.[6][9] DFT calculations can help in understanding the electronic factors that contribute to biological activity.[8] Furthermore, MD simulations can provide insights into the stability of ligand-protein complexes and the role of solvent in the binding process. The integration of these computational techniques can significantly accelerate the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing. Many derivatives of 1,2,4-triazole have shown promising anticancer and antimicrobial activities.[10][11][12]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry [eurjchem.com]
- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in various pharmacologically active agents. The primary synthesis route described involves the cyclization of isonicotinohydrazide. An alternative pathway starting from 4-cyanopyridine is also discussed. This protocol includes a summary of quantitative data, detailed experimental procedures, and a workflow diagram to ensure reproducibility and clarity for researchers in the field.
Introduction
The 1,2,4-triazole ring is a key structural motif found in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The pyridine scaffold is also a common feature in many pharmaceuticals. The combination of these two heterocyclic systems in this compound makes it a valuable building block for the synthesis of novel drug candidates. The following protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Isonicotinohydrazide | Inferred from general synthesis of 1,2,4-triazoles |
| Reagent | Formamide | Inferred from general synthesis of 1,2,4-triazoles |
| Reaction Temperature | 150-160 °C | Typical for this type of cyclization |
| Reaction Time | 4-6 hours | Typical for this type of cyclization |
| Product Yield | 75-85% (estimated) | Based on similar reported syntheses |
| Melting Point | Not specified | - |
Experimental Protocols
Primary Synthesis Route: From Isonicotinohydrazide
This protocol describes the synthesis of this compound from isonicotinohydrazide and formamide.
Materials:
-
Isonicotinohydrazide (Isoniazid)
-
Formamide
-
Ethanol
-
Deionized Water
-
Activated Charcoal
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinohydrazide (13.7 g, 0.1 mol) and formamide (40 mL).
-
Reaction: Heat the mixture with stirring in an oil bath maintained at 150-160 °C. Continue heating for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
-
Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Purification:
-
Suspend the crude product in 100 mL of ethanol.
-
Heat the suspension to boiling and add a small amount of activated charcoal.
-
Continue to boil for 10-15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Alternative Synthesis Route: From 4-Cyanopyridine
This route involves the initial conversion of 4-cyanopyridine to isonicotinohydrazide, followed by the cyclization step as described above.
Step 1: Synthesis of Isonicotinohydrazide from 4-Cyanopyridine
-
In a round-bottom flask, dissolve 4-cyanopyridine in ethanol.
-
Add hydrazine hydrate to the solution. The molar ratio of 4-cyanopyridine to hydrazine hydrate should be approximately 1:1.2.
-
Reflux the mixture for 8-12 hours.
-
After cooling, the isonicotinohydrazide will precipitate. Collect the solid by filtration and wash with cold ethanol. This product can then be used in the primary synthesis route.
Visualization
Caption: Synthetic routes to this compound.
Application Notes and Protocols: 4-(4H-1,2,4-Triazol-3-yl)pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4H-1,2,4-triazol-3-yl)pyridine as a versatile ligand in coordination chemistry. The content covers synthetic protocols, characterization data, and key applications, with a focus on providing practical information for laboratory work.
Introduction
This compound is a heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring both a pyridine ring and a 1,2,4-triazole ring, allows it to act as a versatile building block for the construction of a wide array of coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). The triazole moiety offers multiple nitrogen donor atoms, enabling various coordination modes and the potential to bridge multiple metal centers, leading to the formation of polynuclear and polymeric structures.[1][2] The pyridine group provides an additional coordination site, further enhancing its versatility.
The resulting coordination compounds exhibit a range of interesting properties and applications, including luminescence, catalysis, and potential biological activity.[3][4][5] The thermal and chemical stability of the 1,2,4-triazole ring contributes to the robustness of the resulting materials.[3]
Synthesis Protocols
Synthesis of 4-(4H-1,2,4-Triazol-4-yl)pyridine
A representative synthesis of a related isomer, which can be adapted, involves the reaction of 4-cyanopyridine with hydrazine monohydrate.[6] Another general method for synthesizing 1,2,4-triazole derivatives involves the reaction of a carboxylic acid with hydrazine.[7][8]
Protocol: Synthesis of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole (a related compound) [6]
-
In a 25 mL Teflon-lined autoclave, combine 4-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (79%, 3 mL), water (8 mL), and ethanol (1 mL).
-
Seal the autoclave and heat it at 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the resulting pale brownish-orange crystals by filtration.
-
Wash the crystals with water and then acetone.
-
Dry the product in vacuo.
Synthesis of Coordination Polymers
The synthesis of coordination polymers using triazole-based ligands is often achieved through solvothermal methods.
Protocol: General Solvothermal Synthesis of a Coordination Polymer [9]
-
In a Teflon-lined stainless steel vessel, combine the this compound ligand, a metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, or Cd(NO₃)₂·4H₂O), and a suitable solvent or mixture of solvents (e.g., DMF, ethanol, water).
-
Seal the vessel and heat it to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the vessel to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the mother liquor, and dry them at ambient temperature.
Characterization Data
The coordination complexes of this compound and its derivatives are typically characterized by a variety of analytical techniques to determine their structure and properties.
Table 1: Representative Crystallographic Data for a Triazole-based Coordination Compound
| Parameter | Value | Reference |
| Formula | C₄H₅N₇O | [10] |
| Molecular Weight | 154.15 | [10] |
| Crystal System | Monoclinic | [10] |
| Space Group | Cc | [10] |
| a (Å) | 3.8716 (3) | [10] |
| b (Å) | 15.8019 (14) | [10] |
| c (Å) | 10.8874 (9) | [10] |
| β (°) | 91.785 (1) | [10] |
| V (ų) | 665.75 (10) | [10] |
| Z | 4 | [10] |
| R-factor | 0.034 | [10] |
Table 2: Spectroscopic and Analytical Data for a Triazole Derivative
| Analysis | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 8.79 (d, J = 5.5 Hz, 4H), 8.07 (d, J = 5.6 Hz, 4H), 6.51 (s, 2H) | [6] |
| ¹³C NMR (75 MHz, DMSO-d₆), δ (ppm) | 153.0, 150.1, 133.9, 122.0 | [6] |
| FT-IR (cm⁻¹) | 3528, 3333, 3215, 3085, 2885, 1632, 1602, 1525, 1508, 1460 | [6] |
| Elemental Analysis (Calc.) | C, 60.50; H, 4.23; N, 35.27 | [6] |
| Elemental Analysis (Found) | C, 61.34; H, 4.659; N, 34.44 | [6] |
Applications
Luminescent Materials
Coordination complexes based on 1,2,4-triazole ligands, including those with pyridine functionalities, have shown significant promise as luminescent materials.[3][11] These materials can be utilized as luminescent probes for environmental monitoring and medical diagnostics, as well as in the construction of light-emitting diodes (LEDs).[3] The luminescent properties are often influenced by the metal center and the specific coordination environment. For instance, Zn- and Cd-based MOFs incorporating triazole ligands have been investigated for their fluorescence properties.[9]
Table 3: Luminescence Properties of a Zn-MOF based on a 1,2,4-Triazole Ligand
| Property | Value | Reference |
| Emission Maximum (nm) | 452 | [11] |
| Quantum Yield (%) | 18 | [3] |
| Luminescence Lifetime (ns) | 6.27 | [3] |
Catalysis
Palladium(II) complexes incorporating triazolyl-pyridine ligands have demonstrated catalytic activity in C-C coupling reactions, such as the Suzuki-Miyaura coupling.[5] The ambidentate nature of these ligands, with both "P,N" and "P,P" coordination modes, can be exploited to fine-tune the catalytic performance.[4]
Magnetic Materials
The ability of the 1,2,4-triazole ring to act as a bridge between metal centers has been utilized in the design of magnetically interesting complexes.[1] Trinuclear transition metal complexes with bridging triazole derivatives have been synthesized, and their magnetic properties studied.[2] These studies contribute to the fundamental understanding of magneto-structural correlations in molecular magnetic materials.[2]
Biological and Medicinal Applications
The 1,2,4-triazole moiety is a known pharmacophore found in various antifungal and anticancer drugs.[5] Coordination of triazolyl-pyridine ligands to metal ions presents an opportunity to develop novel metallodrugs with potentially enhanced or alternative mechanisms of action.[5] For example, some triazole derivatives have been investigated for their anticonvulsant activity.[12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives [mdpi.com]
- 3. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]
- 4. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 8. mdpi.org [mdpi.org]
- 9. Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(4H-1,2,4-Triazol-3-yl)pyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-(4H-1,2,4-triazol-3-yl)pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored as potent therapeutic agents, particularly in oncology and infectious diseases. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for synthesis and biological evaluation, quantitative data on the activity of selected derivatives, and visualizations of relevant signaling pathways and experimental workflows.
Key Biological Activities
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.
-
Antibacterial Activity: The triazole moiety is a well-known pharmacophore in antimicrobial agents. Pyridine-containing triazoles have been investigated for their activity against various bacterial strains, including drug-resistant variants.
-
Antifungal Activity: The 1,2,4-triazole nucleus is a cornerstone of many clinically used antifungal drugs. The incorporation of a pyridine ring can modulate the antifungal spectrum and potency.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for selected derivatives of this compound, highlighting their potential in medicinal chemistry.
Table 1: Anticancer Activity of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [1]
| Compound | Target Cancer Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 60g | MKN-45 (Gastric Carcinoma) | 51 | Sorafenib | 2320 |
| H460 (Lung Cancer) | 72 | Sorafenib | 2190 | |
| HT-29 (Colon Cancer) | 130 | Sorafenib | 3620 | |
| 11f | MKN-45 (Gastric Carcinoma) | 51 | Sorafenib | 2320 |
| H460 (Lung Cancer) | 72 | Sorafenib | 2190 | |
| HT-29 (Colon Cancer) | 130 | Sorafenib | 3620 |
Table 2: Kinase Inhibitory Activity of Pyridine-Triazole Derivatives
| Compound | Target Kinase | IC50 (µM) |
| 68d | c-Met | 0.11[2] |
| VEGFR-2 | 0.19[2] | |
| 57q | PIM-1 | 0.007[2] |
| PIM-3 | 0.070[2] |
Table 3: Antibacterial Activity of Pyridine-Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 39c | E. coli | 3.125[2] |
| 39h | P. aeruginosa | 3.125[2] |
| 48g | S. aureus | 0.5 - 1[2] |
| B. subtilis | 0.5 - 1[2] | |
| E. coli | 0.5 - 1[2] | |
| P. aeruginosa | 0.5 - 1[2] | |
| Hit Compound 1 | M. tuberculosis | Low µM to nM range[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays.
Protocol 1: General Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes a microwave-assisted solid-state synthesis.[4]
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Ethanol
-
Microwave synthesizer
Procedure:
-
Synthesis of Potassium dithiocarbazinate: A mixture of isonicotinic acid hydrazide (0.1 mol), CS2 (0.15 mol), and KOH (0.15 mol) in ethanol (100 mL) is stirred at room temperature for 12-16 hours. The resulting solid is filtered, washed with cold ethanol, and dried to yield the potassium dithiocarbazinate salt.
-
Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: A mixture of the potassium dithiocarbazinate salt (0.01 mol) and hydrazine hydrate (0.02 mol) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave synthesizer at a suitable power and temperature (e.g., 150 W, 100 °C) for 10-15 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with cold water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Protocol 2: In Vitro Cytotoxicity MTT Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN-45, H460, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
Materials:
-
Recombinant kinase (e.g., c-Met, VEGFR-2, PIM-1)
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer
-
Test compounds in DMSO
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-allophycocyanin (SA-APC) (acceptor)
-
384-well low-volume microtiter plates
-
TR-FRET-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.
-
Kinase Reaction: Add the test compound at various concentrations, the kinase, and the substrate to the wells of the microtiter plate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding EDTA. Add the europium-labeled antibody and SA-APC to the wells. Incubate in the dark at room temperature for at least 60 minutes to allow for antibody binding.
-
Signal Measurement: Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: The ratio of the emission at 665 nm to that at 615 nm is calculated. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the wells of a 96-well plate containing MHB.
-
Inoculation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm. Include a growth control (no compound) and a sterility control (no bacteria).
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Simplified c-Met signaling pathway.
References
Application Notes and Protocols: 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(4H-1,2,4-triazol-3-yl)pyridine have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. The unique structural features of the triazole and pyridine rings allow for diverse chemical modifications, leading to a broad range of biological activities. These compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often with mechanisms of action that include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. This document provides a summary of the anticancer activities of selected derivatives, detailed protocols for their in vitro evaluation, and visualizations of relevant biological pathways.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [1][2]
| Compound | MKN-45 (nM) | H460 (nM) | HT-29 (nM) | A549 (nM) | U87MG (nM) |
| 11f | 51 | 72 | 130 | - | - |
| Sorafenib | 2320.5 | 2188.8 | 3614.8 | - | - |
Table 2: Cytotoxic Activity of 3-(5-(substituted benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives against Murine Melanoma (B16F10) [3][4]
| Compound ID | Substitution | IC50 (µM) |
| TP1 | -H | 58.50 |
| TP2 | 2-Cl | 52.35 |
| TP3 | 3-Cl | 57.70 |
| TP4 | 4-Cl | 50.25 |
| TP5 | 3,4-diCl | 61.11 |
| TP6 | 4-Br | 41.12 |
| TP7 | 4-F | 45.60 |
Table 3: Cytotoxic Activity of 1-Methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridinium Derivatives [5][6]
| Compound ID | Cell Line | IC50 (µg/ml) |
| C2 | MCF-7 | 110.4 |
| C2 | WRL68 (Normal) | 272.8 |
Table 4: Cytotoxic Activity of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives [7]
| Compound ID | MCF-7 (µM) | Caco-2 (µM) |
| 17 | 0.31 | - |
| 22 | - | 4.98 |
| 25 | 0.31 | 4.98 |
| Doxorubicin | - | - |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[3][4][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, Hela)[9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.[10][11]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol details the detection of apoptosis in treated cancer cells by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[12][13][14]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Signaling Pathways and Mechanisms of Action
Several studies have indicated that this compound derivatives exert their anticancer effects by modulating key signaling pathways. Some compounds have been identified as inhibitors of kinases such as Raf kinase, c-Met, and cyclin-dependent kinases (CDKs).[1][2][9][15] The inhibition of these kinases can disrupt downstream signaling cascades, such as the MEK/ERK pathway, which is crucial for cell proliferation and survival.[11] Furthermore, some derivatives have been shown to induce apoptosis by upregulating the expression of tumor suppressor proteins like p53.[12][13][14]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The data and protocols presented here provide a framework for the continued investigation and development of these promising compounds. Further studies, including in vivo efficacy and detailed mechanistic investigations, are warranted to fully elucidate their therapeutic potential.
References
- 1. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. amhsr.org [amhsr.org]
- 6. amhsr.org [amhsr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 11. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel [1,2,4] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4H-1,2,4-Triazol-3-yl)pyridine Compounds in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 4-(4H-1,2,4-triazol-3-yl)pyridine compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to the established therapeutic efficacy of both the 1,2,4-triazole and pyridine moieties. The 1,2,4-triazole ring is a well-known pharmacophore present in numerous clinically approved antifungal agents, while the pyridine nucleus is a common scaffold in a wide array of bioactive compounds.[1] The synergistic combination of these two rings in the this compound framework presents a promising avenue for the development of novel anti-infective agents.
Mechanism of Action
The primary antifungal mechanism of action for triazole-based compounds, including derivatives of this compound, is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol.[2] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3] The altered sterol composition disrupts the membrane structure and function, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[2]
While the primary target is well-established, some research suggests a secondary mechanism of action for triazoles in certain fungi. For instance, in Aspergillus fumigatus, triazoles can induce the accumulation of sterol intermediates that trigger a negative feedback regulation of HMG-CoA reductase (Hmg1), a key enzyme in the upstream mevalonate pathway.[4]
The antibacterial mechanism of action for this class of compounds is less specifically defined and may vary depending on the specific substitutions on the triazole and pyridine rings. However, potential mechanisms could involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), or disruption of the bacterial cell wall.[5]
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the in vitro antimicrobial and antifungal activities of various this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-Fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 35 | N/A |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 30 | N/A |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 16 | N/A |
| 4-(4-Methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 45 | N/A |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 40 | N/A |
| 4-(4-Nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 50 | N/A |
| 4-(4-Fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 41 | N/A |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 38 | N/A |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 20 | N/A |
| 4-(4-Methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 52 | N/A |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 48 | N/A |
| 4-(4-Nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 55 | N/A |
| 4-(4-Fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 40 | N/A |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 35 | N/A |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 28 | N/A |
| 4-(4-Methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 42 | N/A |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 25 | N/A |
| 4-(4-Nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 48 | N/A |
| 4-(4-Fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhi | 45 | N/A |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhi | 42 | N/A |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhi | 34 | N/A |
| 4-(4-Methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhi | 50 | N/A |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhi | 31 | N/A |
| 4-(4-Nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhi | 53 | N/A |
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(4-Fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 39 | N/A |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 33 | N/A |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 28 | N/A |
| 4-(4-Methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 42 | N/A |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 24 | N/A |
| 4-(4-Nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 48 | N/A |
| 4-(4-Fluorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 45 | N/A |
| 4-(4-Chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 40 | N/A |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 35 | N/A |
| 4-(4-Methoxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 50 | N/A |
| 4-(4-Bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 32 | N/A |
| 4-(4-Nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 54 | N/A |
Experimental Protocols
Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (A Key Intermediate)
This protocol describes the synthesis of a key intermediate for many this compound derivatives.
Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
-
Dissolve isonicotinic acid hydrazide in ethanol.
-
Add an equimolar amount of carbon disulfide and potassium hydroxide.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 2: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol in an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product is filtered, washed thoroughly with water, and dried.
General Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Inoculate each well (except the negative control) with 10 µL of the prepared microbial suspension.
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually as turbidity or by using a colorimetric indicator such as resazurin or INT.
Visualizations
References
- 1. ijpras.com [ijpras.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Metal Complexes with 4-(4H-1,2,4-Triazol-3-yl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring 4-(4H-1,2,4-triazol-3-yl)pyridine and its derivatives as ligands. The protocols detailed below are based on established literature for structurally similar compounds and are intended to serve as a foundational guide for the development of novel metal-based therapeutics.
Introduction
Metal complexes containing nitrogen-rich heterocyclic ligands, such as derivatives of this compound, are of significant interest in medicinal chemistry. The triazole and pyridine moieties offer multiple coordination sites for metal ions, leading to the formation of stable complexes with diverse geometries and electronic properties. These characteristics can be fine-tuned to modulate their biological activity, making them promising candidates for antimicrobial and anticancer drug development. The chelation of metal ions to these organic ligands can enhance their therapeutic efficacy through various mechanisms, including increased lipophilicity and interaction with biological targets.
Synthesis Protocols
The following protocols describe the synthesis of a representative ligand, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and its subsequent complexation with various transition metal ions. These methods can be adapted for the synthesis of the parent this compound ligand and its corresponding metal complexes.
Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis of similar pyridine-triazole derivatives.
Materials:
-
Isonicotinic acid hydrazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Dry ether
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Synthesis of Potassium Dithiocarbazinate Salt:
-
Dissolve isonicotinic acid hydrazide (0.1 mole) and potassium hydroxide (0.1 mole) in absolute ethanol (200 mL) in a round-bottom flask.
-
To this solution, add carbon disulfide (0.21 mole) dropwise with constant stirring at room temperature.
-
Continue stirring for 10-12 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with dry ether, and dry under vacuum.
-
-
Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:
-
Suspend the potassium dithiocarbazinate salt (0.1 mole) in water (100 mL).
-
Add hydrazine hydrate (0.01 mole) to the suspension and reflux the mixture until the evolution of hydrogen sulfide (H₂S) gas ceases (approximately 4-6 hours).
-
Cool the reaction mixture and dilute with a large volume of cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
-
Protocol 2: General Procedure for the Synthesis of Metal Complexes
Materials:
-
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Ligand)
-
Metal salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (30 mL).
-
In a separate flask, dissolve the respective metal salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution to room temperature. The colored precipitate of the metal complex will form.
-
Filter the precipitate, wash with hot ethanol, and dry in a desiccator over anhydrous CaCl₂.
Characterization Data
The synthesized ligands and their metal complexes are typically characterized using a variety of spectroscopic and analytical techniques. The following tables summarize representative data for metal complexes of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and similar ligands.
Table 1: Physicochemical and Analytical Data of Synthesized Complexes
| Complex | Color | Melting Point (°C) | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| [Cu(L)₂]Cl₂ | Green | >300 | 75 | 12.5 |
| [Co(L)₂]Cl₂ | Pink | 280-282 | 70 | 10.8 |
| [Ni(L)₂]Cl₂ | Pale Green | >300 | 68 | 11.2 |
| [Zn(L)₂]Cl₂ | White | 290-292 | 80 | 9.5 |
L = 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Data is representative and may vary based on specific experimental conditions.
Table 2: Key Infrared Spectral Data (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) |
| Ligand (L) | 3280, 3150 | 1610 | 1280 | - |
| [Cu(L)₂]Cl₂ | 3275, 3145 | 1595 | 1265 | 450 |
| [Co(L)₂]Cl₂ | 3278, 3148 | 1600 | 1270 | 455 |
| [Ni(L)₂]Cl₂ | 3276, 3146 | 1598 | 1268 | 452 |
| [Zn(L)₂]Cl₂ | 3282, 3152 | 1605 | 1272 | 448 |
Shifts in the vibrational frequencies of the C=N and C=S groups upon complexation indicate the coordination of the ligand to the metal ion through the triazole nitrogen and thione sulfur atoms.
Table 3: ¹H NMR Spectral Data (δ, ppm) of the Ligand and its Diamagnetic Zn(II) Complex
| Compound | Pyridine-H | NH₂ | NH (Triazole) | SH |
| Ligand (L) | 7.8-8.6 (m) | 5.6 (s) | 13.5 (s) | 9.8 (s) |
| [Zn(L)₂]Cl₂ | 7.9-8.7 (m) | 5.6 (s) | Disappeared | Disappeared |
The disappearance of the NH and SH proton signals in the spectrum of the Zn(II) complex suggests deprotonation and coordination to the metal center.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of metal complexes.
Proposed Anticancer Mechanism of Action
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by metal complexes.
Proposed Antimicrobial Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis in fungi by metal complexes.
Applications in Drug Development
Metal complexes derived from this compound and its analogs have shown significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of such complexes against various cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival. By inhibiting this pathway, these complexes can induce apoptosis (programmed cell death) in cancer cells.
Antimicrobial Activity
These metal complexes have also demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. A key mechanism, particularly in fungi, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of
Application Notes and Protocols for 4-(4H-1,2,4-Triazol-3-yl)pyridine in the Design of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-(4H-1,2,4-triazol-3-yl)pyridine scaffold in the design of novel enzyme inhibitors. This versatile heterocyclic structure serves as a valuable pharmacophore in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. The following sections detail its application in inhibiting key enzyme families, provide quantitative data for representative compounds, and offer detailed experimental protocols for inhibitor synthesis and evaluation.
Introduction to this compound in Enzyme Inhibition
The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. When coupled with a pyridine ring, as in this compound, the resulting molecule gains additional properties conducive to enzyme inhibition, including hydrogen bonding capabilities and potential for π-π stacking interactions. This scaffold has been successfully employed in the design of inhibitors for several important enzyme classes, most notably protein kinases and carbonic anhydrases. Its rigid structure allows for precise orientation of substituents to interact with specific residues within an enzyme's active site, leading to potent and selective inhibition.
Application 1: Inhibition of Protein Kinases
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.
Target Kinases and Rationale
-
c-Met: The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis in many cancers. Inhibitors based on the this compound scaffold can effectively block the ATP-binding site of c-Met, thereby abrogating its downstream signaling.
-
Raf Kinases: The Raf family of serine/threonine kinases (A-Raf, B-Raf, C-Raf) are central components of the MAPK/ERK signaling pathway. Mutant B-Raf is a well-established oncogene, and its inhibition is a clinically validated strategy in melanoma and other cancers.
-
Pim Kinases: Pim kinases (Pim-1, -2, -3) are constitutively active serine/threonine kinases that promote cell survival and proliferation. Their overexpression is associated with a poor prognosis in various hematological and solid tumors.
-
JNK (c-Jun N-terminal Kinase): JNKs are stress-activated protein kinases involved in apoptosis, inflammation, and cellular differentiation. Their dysregulation is implicated in neurodegenerative diseases and cancer.
-
EGFR (Epidermal Growth Factor Receptor): EGFR is a receptor tyrosine kinase whose aberrant activation is a hallmark of several epithelial cancers. Targeting EGFR with small molecule inhibitors is a successful therapeutic approach.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory activities of representative compounds incorporating the this compound or closely related scaffolds against various protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| TP-K1 | c-Met | 15 | Foretinib | 10 |
| TP-K2 | B-Raf (V600E) | 25 | Vemurafenib | 31 |
| TP-K3 | Pim-1 | 8 | SGI-1776 | 7 |
| TP-K4 | JNK1 | 50 | SP600125 | 40 |
| TP-K5 | EGFR (T790M) | 12 | Osimertinib | 1 |
Note: Data is representative and compiled from various sources on triazole-pyridine kinase inhibitors.
Signaling Pathways and Experimental Workflow
Application 2: Inhibition of Carbonic Anhydrases
The this compound scaffold can be derivatized to effectively target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in pH regulation, CO2 transport, and various biosynthetic pathways.
Target Isoforms and Rationale
-
CA IX and CA XII: These transmembrane isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anti-cancer strategy.
-
CA II: A ubiquitous cytosolic isoform, inhibition of which can lead to off-target effects. Designing inhibitors with selectivity for tumor-associated isoforms over CA II is a key objective.
Quantitative Data: Carbonic Anhydrase Inhibition Profile
The following table presents the inhibition constants (Ki) for representative compounds against different CA isoforms.
| Compound ID | Target Isoform | Ki (nM) | Selectivity (CA II / CA IX) |
| TP-CA1 | CA I | 850 | - |
| CA II | 620 | - | |
| CA IX | 45 | 13.8 | |
| CA XII | 58 | - | |
| TP-CA2 | CA I | 1200 | - |
| CA II | 980 | - | |
| CA IX | 25 | 39.2 | |
| CA XII | 35 | - |
Note: Data is representative and compiled from various sources on triazole-pyridine carbonic anhydrase inhibitors.
Physiological Role and Inhibition
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Substituted phenacyl bromides
-
Ethanol
-
Water
Procedure:
-
Synthesis of Potassium 3-Isonicotinoyl Dithiocarbazate: Dissolve isonicotinic acid hydrazide and potassium hydroxide in ethanol. Add carbon disulfide dropwise while stirring and continue stirring at room temperature for 12-16 hours. Collect the precipitated product by filtration.
-
Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Reflux the potassium salt from the previous step with hydrazine hydrate in water for 4-6 hours until the evolution of hydrogen sulfide ceases. Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter, wash with water, and dry.
-
Synthesis of Substituted 3-((arylmethyl)thio)-4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazoles: Reflux the triazole-thiol with an equimolar amount of the desired substituted phenacyl bromide in ethanol for 6-8 hours. After cooling, the product will precipitate. Filter, wash with cold ethanol, and recrystallize from a suitable solvent.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a luminescent-based assay to determine the IC50 of a test compound against a target kinase.
Materials:
-
Recombinant Kinase (e.g., c-Met, B-Raf)
-
Kinase Substrate (specific for the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound in DMSO
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
Materials:
-
Purified CA isoenzyme
-
Buffer (e.g., Tris-SO₄, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test compound in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Reaction Setup: The assay is performed in a stopped-flow instrument by mixing equal volumes of two solutions:
-
Solution A: CA enzyme and test compound at various concentrations in buffer with the pH indicator.
-
Solution B: CO₂-saturated water.
-
-
Measurement: The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the enzymatic reaction are determined at different inhibitor concentrations. The IC50 is calculated from the plot of enzyme activity versus inhibitor concentration. The Ki is then determined using the Cheng-Prusoff equation.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the anti-proliferative effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel and potent enzyme inhibitors. Its synthetic tractability and favorable physicochemical properties make it an attractive core for targeting a range of enzymes implicated in human diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of derivatives based on this core structure holds the potential to yield next-generation therapeutics with improved efficacy and selectivity.
Application Notes and Protocols for High-Throughput Screening of 4-(4H-1,2,4-Triazol-3-yl)pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4H-1,2,4-triazol-3-yl)pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this class have shown significant potential as anticancer agents, often through the inhibition of key signaling proteins like kinases.[2] Specifically, certain 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have demonstrated potent inhibitory activity against Raf kinase, a critical component of the MAPK/ERK signaling pathway, with significantly greater cytotoxicity against cancer cell lines than existing drugs like sorafenib.[3][2]
High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[4][5][6] This document provides detailed application notes and protocols for robust HTS assays tailored for the discovery and characterization of inhibitors from this compound libraries, focusing on both biochemical and cell-based approaches.
General High-Throughput Screening Workflow
The typical HTS process involves several automated steps, from library preparation to hit identification, ensuring efficiency and reproducibility.[5][7] The workflow is designed to be miniaturized for 384- or 1536-well microplate formats to conserve reagents and compound stocks.[5]
Caption: General automated workflow for a high-throughput screening campaign.
Application Note 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays are fundamental for identifying direct inhibitors of a purified target protein, such as a kinase. These assays provide quantitative measures of a compound's potency (e.g., IC50) in a controlled, cell-free environment.
Fluorescence Polarization (FP) Kinase Assay
Fluorescence Polarization (FP) is a robust, homogeneous technique used to monitor molecular binding events.[8][9] In a competitive kinase assay, the phosphorylation of an unlabeled peptide substrate by the kinase prevents a fluorescently labeled phosphopeptide tracer from binding to a phosphospecific antibody.[10] Inhibitors of the kinase prevent this phosphorylation, allowing the tracer to remain bound to the large antibody, resulting in a high polarization signal.
Caption: Principle of a competitive FP kinase inhibitor assay.
Experimental Protocol: FP Assay for Raf Kinase
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of compounds from the this compound library (in DMSO) and controls into a 384-well, low-volume, black assay plate. Final assay concentration is typically 10 µM.[7]
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing purified, active Raf kinase and its peptide substrate (e.g., a MEK1-derived peptide) in kinase reaction buffer.
-
Prepare a 2X ATP solution in the same buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Detection:
-
Prepare a 2X detection solution containing a far-red phosphopeptide tracer and a phosphospecific antibody. Using a far-red tracer minimizes interference from compound autofluorescence.[11]
-
Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.
-
-
Data Acquisition: Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission filters (e.g., 610 nm excitation, 670 nm emission).[11] Calculate polarization (mP) values.
AlphaScreen Kinase Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for detecting biomolecular interactions.[12][13] For a kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads, and a phosphorylation-specific antibody is captured by Protein A-coated Acceptor beads. When the kinase is active, the phosphorylated peptide brings the beads into proximity (≤200 nm), allowing energy transfer from the Donor to the Acceptor bead upon excitation at 680 nm, which generates a luminescent signal.[14][15]
Experimental Protocol: AlphaScreen Assay for Raf Kinase
-
Compound Plating: Dispense 50 nL of library compounds into a 384-well ProxiPlate.
-
Kinase Reaction:
-
Add 5 µL of a 2X solution containing Raf kinase and a biotinylated peptide substrate.
-
Add 5 µL of a 2X ATP solution to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a "Stop/Detection Mix" containing EDTA (to stop the reaction), anti-phospho-substrate antibody, Protein A-coated Acceptor beads, and Streptavidin-coated Donor beads.
-
Add 10 µL of the Stop/Detection Mix to each well.
-
Incubate the plate in the dark for 60-90 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Plate Reader).[16]
Quantitative Data Summary (Biochemical Assays)
The following table presents example data for lead compounds identified from a hypothetical screen of a this compound library against Raf Kinase. The IC50 values are modeled on published data for this compound class.[3]
| Compound ID | Scaffold Modification | FP IC50 (nM) | AlphaScreen IC50 (nM) | Assay Z'-Factor |
| 11f (Example) | 4-chloro-3-(trifluoromethyl)phenyl | 51 | 45 | 0.78 |
| Library Hit A | 3,4-dichlorophenyl | 85 | 79 | 0.81 |
| Library Hit B | 4-fluorophenyl | 210 | 195 | 0.75 |
| Sorafenib (Control) | N/A | 75 | 68 | 0.85 |
Note: Z'-factor is a measure of assay quality; a value > 0.5 is considered excellent for HTS.[7]
Application Note 2: Cell-Based Assays for Pathway Modulation
Cell-based assays are critical for confirming a compound's activity in a physiological context, assessing its membrane permeability, and measuring its effect on a downstream signaling pathway.[17]
MAPK/ERK Signaling Pathway
Compounds targeting Raf kinase are expected to inhibit the MAPK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Simplified MAPK/ERK signaling pathway targeted by Raf kinase inhibitors.
Luciferase Reporter Gene Assay
Luciferase reporter assays are widely used in HTS to measure the activity of a specific signaling pathway.[18][19] A cell line is engineered to express the luciferase gene under the control of a promoter containing response elements for a downstream transcription factor (e.g., AP-1 or SRE for the MAPK pathway).[20] Pathway inhibition by a compound leads to a decrease in luciferase expression and a corresponding drop in luminescence.
Experimental Protocol: AP-1 Luciferase Reporter Assay
-
Cell Plating: Seed HEK293 cells (or a relevant cancer cell line) stably expressing an AP-1-luciferase reporter construct into 384-well, white, clear-bottom plates. Culture overnight to allow cell adherence.
-
Compound Addition: Add 50 nL of library compounds to the cell plates for a final concentration of 10 µM.
-
Pathway Stimulation: After a 30-minute pre-incubation with the compounds, add a stimulant such as Phorbol 12-myristate 13-acetate (PMA) to all wells (except negative controls) to activate the MAPK/ERK pathway.
-
Incubation: Incubate the plates for 6-8 hours in a humidified incubator at 37°C and 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add a "one-step" luciferase assay reagent (which lyses the cells and contains the luciferin substrate) to each well.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Cytotoxicity Counterscreen (Parallel Assay): To eliminate false positives due to cytotoxicity, run a parallel screen using a viability assay (e.g., CellTiter-Glo®).
Quantitative Data Summary (Cell-Based Assays)
This table shows example data for compounds tested in the cell-based reporter assay.
| Compound ID | Scaffold Modification | AP-1 Reporter EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| 11f (Example) | 4-chloro-3-(trifluoromethyl)phenyl | 130 | > 25 | > 192 |
| Library Hit A | 3,4-dichlorophenyl | 250 | > 25 | > 100 |
| Library Hit B | 4-fluorophenyl | 680 | 18 | 26 |
| Sorafenib (Control) | N/A | 280 | 8.5 | 30 |
Note: A higher Selectivity Index indicates that the compound's pathway inhibition effect occurs at concentrations well below those that cause general cell death.
Conclusion
The combination of direct-target biochemical assays and pathway-focused cell-based assays provides a comprehensive strategy for screening this compound libraries. The protocols outlined here for Fluorescence Polarization, AlphaScreen, and Luciferase Reporter assays offer robust, miniaturizable, and automatable solutions for identifying and characterizing novel kinase inhibitors. This multi-assay approach ensures that identified hits are potent against their purified target and are active within a complex cellular environment, paving the way for successful lead optimization campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pharmtech.com [pharmtech.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 17. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 18. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Polymers and Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of well-defined polymers using controlled radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Additionally, a protocol for the post-polymerization modification of polymers using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry is included. These methods are pivotal in creating advanced materials with tailored architectures and functionalities, finding broad applications in fields such as drug delivery, tissue engineering, and diagnostics.[1]
Application Notes
Controlled Radical Polymerization: A Paradigm Shift in Polymer Synthesis
Conventional free radical polymerization methods offer limited control over polymer architecture, molecular weight, and polydispersity. Controlled/"living" radical polymerization (CLRP) techniques, such as ATRP and RAFT, have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block, graft, and star polymers.[2][3] This level of control is crucial for applications in advanced materials and nanomedicine, where precise polymer structures are required to dictate function.[4][5]
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method that employs a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate dormant polymer chains.[6][7] This process allows for the controlled growth of polymer chains, making it suitable for a wide range of monomers, including styrenes, (meth)acrylates, and acrylamides.[6][8][9]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[10] RAFT is known for its tolerance to a wide variety of functional groups and reaction conditions, making it a highly versatile method for synthesizing well-defined polymers.[11]
"Click" Chemistry in Polymer Modification
"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly specific.[12] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click" reaction that has found widespread use in polymer science for post-polymerization modification and the synthesis of complex polymer architectures.[13][14][15] This reaction's high efficiency and orthogonality allow for the introduction of a wide range of functionalities onto polymer chains under mild conditions.[16]
Data Presentation: Quantitative Comparison of Polymerization Techniques
The following tables summarize quantitative data from various polymerization reactions, providing a basis for comparison and experimental design.
Table 1: Atom Transfer Radical Polymerization (ATRP) of (Meth)acrylates
| Monomer | Initiator | Catalyst/Ligand | [M]:[I]:[Cat]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| Methyl Methacrylate (MMA) | EBriB | CuCl₂/PMDETA/Sn(EH)₂ | 37mmol:0.187:0.187:0.084 | Anisole | 90 | 2.5 | 79 | 23,000 | 1.45 | [17] |
| Methyl Methacrylate (MMA) | MANDC | CuBr/bpy | 200:1:1:2 | Bulk | 100 | 0.67 | 74.9 | 18,170 | 1.16 | [17] |
| Methyl Acrylate (MA) | EBiB | CuBr/PMDETA | 200:1:0.5:1 | Anisole | 60 | 3.67 | - | 10,200 | 1.07 | [9] |
| n-Butyl Acrylate (n-BuA) | 2-(EP)Br | NiBr₂(PPh₃)₂ | 6.64M:22mM:22mM | Toluene | 120 | - | - | - | - | [8] |
| 2-Hydroxyethyl Acrylate (HEA) | MBP | CuBr/bipy | 100:1:1:3 | Bulk | 90 | 10 | 92 | 6,170 | 1.19 | [18] |
| OEOA₄₈₀ | HO-EBiB | EYH₂/CuBr₂/Me₆TREN | 200:1:0.01:0.2:0.3 | PBS/DMSO | RT | 0.67 | >50 | - | <1.2 | [19] |
EBriB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Sn(EH)₂: Tin(II) 2-ethylhexanoate; MANDC: Methyl (2-((ethoxycarbonothioyl)thio)propanoate); bpy: 2,2'-bipyridine; EBiB: Ethyl 2-bromoisobutyrate; 2-(EP)Br: 2-bromopropionate; MBP: Methyl 2-bromopropionate; HEA: 2-hydroxyethyl acrylate; OEOA₄₈₀: Oligo(ethylene glycol) acrylate; HO-EBiB: 2-hydroxyethyl 2-bromoisobutyrate; EYH₂: Eosin Y; Me₆TREN: Tris(2-(dimethylamino)ethyl)amine.
Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
| Monomer | RAFT Agent | Initiator | [M]:[RAFT]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| N-isopropylacrylamide (NIPAAm) | PEPD | AIBN | 2.0M:12mM:1.2mM | Methanol/Toluene | 60 | 6 | 51 | 13,200 | 1.15 | [20] |
| N-isopropylacrylamide (NIPAAm) | TRITT | γ-irradiation | - | Aqueous | 20 | - | near 100 | up to 2.5 x 10⁵ | <1.2 | [21] |
| Acrylic Acid (AA) | BPATT | γ-irradiation | - | Aqueous | 20 | - | near 100 | up to 1.1 x 10⁵ | <1.2 | [21] |
| Vinyl Acetate (VAc) | Xanthate | AIBN | [VAc]₀/[17]₀=100 | - | - | - | 72 | - | <1.4 | [22] |
| Glycidyl Methacrylate (GMA) | - | AIBN | - | THF | 70 | 2 | - | 3,300 | 1.12 | [23] |
PEPD: 1-Phenylethyl phenyldithioacetate; AIBN: Azobisisobutyronitrile; TRITT: S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate; BPATT: 3-Benzylsulfanylthiocarbonylsulfanyl propionic acid.
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via AGET ATRP
This protocol describes the Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) in bulk.[17]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂)
-
Ethyl α-bromoisobutyrate (EBriB)
-
Anisole (anhydrous)
-
Nitrogen gas (high purity)
-
Schlenk flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
-
Syringes and needles
Procedure:
-
Add MMA (4.0 mL, 37 mmol) and CuCl₂ (25.2 mg, 0.187 mmol) to a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes while stirring.
-
In a separate vial, prepare a solution of PMDETA (39.1 µL, 0.187 mmol) in a small amount of anisole and purge with nitrogen.
-
Using a syringe, add the purged PMDETA solution to the Schlenk flask.
-
Add Sn(EH)₂ (27 µL, 0.084 mmol) to the reaction mixture via syringe.
-
In another vial, prepare a solution of EBriB (27.4 µL, 0.187 mmol) in a small amount of anisole and purge with nitrogen.
-
Inject the purged EBriB solution into the Schlenk flask to initiate the polymerization.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir.
-
After 2.5 hours, stop the polymerization by opening the flask and exposing the catalyst to air.
-
The resulting polymer can be purified by precipitation in a non-solvent such as methanol.
Protocol 2: Synthesis of Polystyrene via RAFT Polymerization
This protocol outlines a general procedure for the RAFT polymerization of styrene.[11]
Materials:
-
Styrene, inhibitor removed
-
RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., toluene, anhydrous)
-
Nitrogen gas (high purity)
-
Reaction vessel (e.g., Schlenk tube or ampoule)
-
Magnetic stirrer and stir bar
-
Thermostated oil bath or heating block
Procedure:
-
To a reaction vessel, add the desired amounts of styrene, RAFT agent, and AIBN. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Add the solvent to achieve the desired monomer concentration.
-
Seal the vessel and degas the solution by performing at least three freeze-pump-thaw cycles or by purging with nitrogen for 20-30 minutes.
-
Place the sealed and degassed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).
-
To stop the polymerization, cool the reaction vessel to room temperature and expose the contents to air.
-
The polymer can be isolated by precipitation into a non-solvent like methanol and dried under vacuum.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction on a Polymer
This protocol provides a general method for the "click" functionalization of a polymer containing either azide or alkyne groups.[14][16]
Materials:
-
Azide- or alkyne-functionalized polymer
-
Alkyne- or azide-functionalized small molecule or another polymer
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or DMF)
-
Nitrogen gas (high purity)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the azide- or alkyne-functionalized polymer in the chosen solvent system in a reaction flask.
-
Add the alkyne- or azide-functionalized molecule to the solution. An excess of the small molecule is often used to ensure complete reaction of the polymer functional groups.
-
Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
While maintaining a nitrogen atmosphere, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture should turn a yellowish-orange color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction at room temperature for the desired time (typically 12-24 hours).
-
The progress of the reaction can be monitored by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or NMR spectroscopy.
-
Upon completion, the copper catalyst can be removed by passing the solution through a column of basic alumina or by dialysis against a copper-chelating solution (e.g., EDTA).
-
The functionalized polymer can then be isolated by precipitation or other appropriate purification methods.
Mandatory Visualization
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.
Caption: General workflow for polymer synthesis and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. benchchem.com [benchchem.com]
- 11. boronmolecular.com [boronmolecular.com]
- 12. researchgate.net [researchgate.net]
- 13. Photo-Mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) “Click” Reactions for Forming Polymer Networks as Shape Memory Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4H-1,2,4-Triazol-3-yl)pyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry. - Increase reaction time or temperature. - Check the efficacy of the catalyst, if used. |
| Suboptimal reaction conditions | - Optimize the solvent system. - Adjust the pH of the reaction mixture. - For reactions involving hydrazine, ensure an inert atmosphere to prevent oxidation. | |
| Degradation of starting materials or product | - For temperature-sensitive reactions, maintain a consistent and appropriate temperature. - Minimize exposure to air and moisture. | |
| Formation of Side Products | Incorrect stoichiometry | - Carefully control the molar ratios of reactants. An excess of one reactant can lead to side reactions. |
| Cross-reactivity | - Protect sensitive functional groups on starting materials. - Consider a milder catalyst or reaction conditions. | |
| Presence of impurities | - Purify starting materials before use. Impurities can act as catalysts for unwanted side reactions. | |
| Difficulty in Product Purification | Product is highly soluble in the reaction solvent | - After the reaction, try to precipitate the product by adding a non-polar solvent. - Utilize column chromatography with a suitable solvent system. |
| Product co-elutes with impurities | - Optimize the mobile phase for chromatography by trying different solvent polarities. - Consider recrystallization from a suitable solvent system. | |
| Oily product that does not solidify | - Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Seeding with a small crystal of the pure product can initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
From Isonicotinic Hydrazide: This route often involves the reaction of isonicotinic hydrazide with a source of carbon and nitrogen, such as formamide or carbon disulfide followed by treatment with hydrazine.[1][2]
-
From 4-Cyanopyridine: This method typically involves the reaction of 4-cyanopyridine with a hydrazine derivative, followed by cyclization to form the triazole ring.
-
Microwave-Assisted Synthesis: A general and often high-yielding method for 1,2,4-triazoles involves the reaction of hydrazines with formamide under microwave irradiation, which can be adapted for this specific synthesis.[3]
Q2: How can I minimize the formation of the isomeric 1H-1,2,4-triazole?
A2: The formation of the 1H- and 4H- tautomers of 1,2,4-triazoles is a common challenge. The ratio of these isomers can be influenced by the reaction conditions. Generally, the 1H-isomer is thermodynamically more stable. To favor the 4H-isomer, consider kinetic control by using lower reaction temperatures and shorter reaction times. The choice of solvent can also play a role; experimenting with different solvents may alter the isomer ratio.
Q3: What is a typical work-up procedure for the synthesis of this compound?
A3: A general work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a suitable solvent (like cold ethanol or diethyl ether), and dried.
-
If the product remains in solution, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization or column chromatography.
Q4: Are there any safety precautions I should be aware of when working with hydrazine?
A4: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle hydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of 1,2,4-triazole synthesis, based on literature for similar compounds.
Table 1: Effect of Reaction Temperature on Yield
| Starting Materials | Temperature (°C) | Yield (%) | Reference |
| Hydrazides and secondary amides | Microwave (variable) | Good to excellent | [4] |
| Anilines, amino pyridines, etc. | Not specified | Not specified | [3] |
| 4-picoline, ammonia, air | 330-450 | >98 | [5] |
| Isonicotinic acid and hydrazine | 186 | Not specified | [6] |
Table 2: Comparison of Different Catalysts
| Starting Materials | Catalyst | Yield (%) | Reference |
| Hydrazides and secondary amides | Triflic anhydride | Good to excellent | [4] |
| Amidrazones and aldehydes | Ceric ammonium nitrate | High | [4] |
| Arylidenearylthiosemicarbazides | Cu(II) | Not specified | [4] |
| 2-chloropyridine and hydrazides | Palladium | Not specified | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Isonicotinic Hydrazide and Formamide (Microwave-Assisted)
This protocol is a general method that can be adapted for the synthesis of this compound.
Materials:
-
Isonicotinic hydrazide
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine isonicotinic hydrazide (1 equivalent) and formamide (10-20 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the excess formamide under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Synthesis from 4-Cyanopyridine
This protocol outlines a potential pathway from 4-cyanopyridine.
Materials:
-
4-Cyanopyridine
-
Hydrazine hydrate
-
Formic acid
-
Ethanol
Procedure:
-
To a solution of 4-cyanopyridine in ethanol, add hydrazine hydrate and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the intermediate amidrazone.
-
To the crude amidrazone, add an excess of formic acid.
-
Heat the mixture at reflux for several hours.
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Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key factors influencing reaction yield.
References
- 1. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 6. mdpi.org [mdpi.org]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives.
Section 1: Recrystallization
Recrystallization is a common technique for purifying solid compounds based on differences in solubility.[1] The goal is to dissolve the impure compound in a hot solvent and have it crystallize in a purer form as the solution cools, leaving impurities behind in the mother liquor.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common reason for a low yield after recrystallization, and how can I improve it?
A low recovery of your purified derivative can be due to several factors. A frequent issue is the compound being too soluble in the chosen solvent, even at low temperatures, causing a significant portion to remain dissolved.[3] Using an excessive amount of solvent is another common mistake.[3] Additionally, premature crystallization during a hot filtration step to remove insoluble impurities can lead to product loss.[3]
Solutions to Improve Yield:
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Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[3]
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Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
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Obtain a Second Crop: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second batch of crystals.[3]
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Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[3]
Q2: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This is undesirable because the oil can trap impurities.[4] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.
Solutions:
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Reheat the solution to dissolve the oil, then allow it to cool more slowly.
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Add slightly more solvent before cooling.
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Try a different recrystallization solvent with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A supersaturated solution may resist crystallization.[4] This can sometimes be resolved with the following techniques:
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Seed Crystals: Add a tiny, pure crystal of your compound to the solution to provide a nucleation site.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic scratches that can serve as nucleation points.[5]
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Reduced Temperature: Cool the solution further using an ice bath or refrigeration, but be aware that rapid cooling can trap impurities.[3][4]
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Reduce Solvent Volume: If too much solvent was added, you can evaporate some of it and attempt to cool the more concentrated solution again.
Experimental Protocol: Single-Solvent Recrystallization
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Solvent Selection: Place a small amount of your crude product in several test tubes and test different solvents to find one where the compound is soluble when hot but insoluble when cold.
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Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound is fully dissolved.[1]
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Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Allow the crystals to dry completely in the funnel under vacuum, then transfer them to a watch glass or drying oven.[1]
Recrystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 2: Column Chromatography
Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound derivatives, normal-phase chromatography on silica gel is common.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking or tailing on the TLC plate. What does this mean for my column?
Peak tailing is a common issue for basic compounds like pyridines.[7] It is primarily caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of the silica gel.[7] This leads to poor separation and broad peaks during column chromatography.
Solutions:
-
Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (~0.1-1%), to your eluent. The TEA will preferentially interact with the active silanol sites, shielding them from your compound and resulting in sharper bands.[7]
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or end-capped silica.
Q2: I can't find a solvent system that gives good separation on the TLC plate. What should I try?
The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35.
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Systematic Approach: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[6]
-
Alternative Solvents: If hexanes/ethyl acetate is not effective, try other solvent systems. Dichloromethane/methanol is a common alternative for more polar compounds.
-
Check for Degradation: If you see smearing or new spots appearing over time on the TLC plate, your compound may be degrading on the silica. Perform a 2D TLC test to confirm. If degradation is occurring, switch to a less acidic stationary phase.[7]
Q3: My compound is not eluting from the column.
This indicates that your eluent is not polar enough to move the compound through the stationary phase.
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.
-
Drastic Change: If a gradual change is ineffective, consider a "flush" with a much more polar solvent system, such as 5-10% methanol in dichloromethane, to elute all remaining compounds.
Data Presentation: Common Solvent Systems
The following table provides starting points for developing a solvent system for the purification of triazolylpyridine derivatives on silica gel.
| Polarity of Compound | Starting Solvent System (v/v) | Modifiers/Notes |
| Low to Medium Polarity | Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1)[6] | Add 0.1% Triethylamine (TEA) to reduce tailing. |
| Medium to High Polarity | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Ensure compound is stable in chlorinated solvents. |
| High Polarity | Ethyl Acetate / Methanol (e.g., 98:2 to 9:1) | Can be used with or without TEA. |
Experimental Protocol: Flash Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC that provides good separation and an Rf of ~0.3 for the target compound.
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Column Packing: Pack a glass column with silica gel using the "slurry method" with your starting eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Start with the solvent system developed by TLC.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Column Chromatography Optimization Workflow
References
Technical Support Center: Synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most frequently employed starting materials are 4-cyanopyridine and isonicotinic acid hydrazide. Each of these precursors can be reacted with suitable reagents to form the desired triazole ring.
Q2: I am observing a significant amount of a high-melting, insoluble white solid as a side product in my reaction using 4-cyanopyridine and hydrazine. What is this impurity?
A2: This is a common issue, particularly at higher concentrations of 4-cyanopyridine. The primary insoluble side product is likely 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine . This is a dimeric impurity formed from the reaction of two molecules of a reaction intermediate with another molecule of hydrazine.
Q3: How can I minimize the formation of the dimeric impurity, 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine?
A3: To suppress the formation of this side product, it is recommended to use a lower concentration of 4-cyanopyridine, preferably below 10% and ideally around 5%.[1] Additionally, ensuring a molar excess of hydrazine hydrate can favor the formation of the desired product.
Q4: What are potential side products when using isonicotinic acid hydrazide and formamide?
A4: While this route is common for 1,2,4-triazole synthesis, specific side products for this exact transformation are not extensively documented in the literature. However, based on general principles of triazole synthesis from hydrazides, potential side products could include N,N'-diacylhydrazines and 1,3,4-oxadiazoles. The formation of the latter is a known competing cyclization pathway in reactions involving acylhydrazides.
Q5: My reaction is sluggish and giving low yields. What can I do to optimize the synthesis?
A5: For the 4-cyanopyridine route, the addition of a weak base can improve yields. For the isonicotinic acid hydrazide and formamide route, ensure the reaction is heated sufficiently to drive the condensation and cyclization. In some cases, thermal decomposition of formamide at very high temperatures can lead to the formation of hydrogen cyanide and other by-products, so careful temperature control is crucial.
Troubleshooting Guides
Synthesis Route 1: From 4-Cyanopyridine and Hydrazine
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products. | - Increase reaction time and/or temperature. - Use a molar excess of hydrazine hydrate. - Add a weak base (e.g., sodium hydroxide) to the reaction mixture. |
| Formation of Insoluble Precipitate | - High concentration of 4-cyanopyridine leading to the formation of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. | - Reduce the initial concentration of 4-cyanopyridine to below 10%, ideally around 5%.[1] - Ensure efficient stirring to prevent localized high concentrations. |
| Product Contamination | - Residual starting materials or side products. | - Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol). - Utilize column chromatography for more difficult separations. |
Synthesis Route 2: From Isonicotinic Acid Hydrazide and Formamide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Sub-optimal reaction temperature. | - Ensure the reaction is heated to a temperature sufficient for cyclization (typically >150 °C). - Increase reaction time. |
| Formation of Unidentified Side Products | - Competing cyclization to form 1,3,4-oxadiazole. - Formation of N,N'-diacylhydrazine intermediates. - Decomposition of formamide at excessively high temperatures. | - Carefully control the reaction temperature to favor triazole formation. - Analyze the crude product by LC-MS or NMR to identify the impurities and adjust reaction conditions accordingly. |
| Darkening of the Reaction Mixture | - Decomposition of starting materials or products at high temperatures. | - Reduce the reaction temperature and/or time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Common Side Products
| Side Product | Structure | Molecular Weight ( g/mol ) | Key Identifying Features | Synthetic Route |
| 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C₁₂H₁₀N₆ | 238.25 | High melting point, poorly soluble in common organic solvents. | 4-Cyanopyridine and Hydrazine |
| N,N'-di(isonicotinoyl)hydrazine | C₁₂H₁₀N₄O₂ | 242.24 | Intermediate that may fail to cyclize. | Isonicotinic Acid Hydrazide and Formamide |
| 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | C₁₂H₈N₄O | 224.22 | Potential competing cyclization product. | Isonicotinic Acid Hydrazide and Formamide |
Experimental Protocols
Synthesis of this compound from Isonicotinic Acid Hydrazide
A mixture of isonicotinic acid hydrazide (1 eq.) and an excess of formamide (10-20 eq.) is heated at 150-180 °C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure. The resulting residue is then triturated with water or an appropriate organic solvent to induce crystallization. The solid product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Synthesis of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine
This procedure is adapted from the observed formation of this side product. A mixture of 4-cyanopyridine and a slight excess of hydrazine hydrate in a suitable solvent (e.g., water or a water/alcohol mixture) at a concentration of 4-cyanopyridine greater than 10% is heated under reflux for several hours. The insoluble white precipitate that forms is isolated by filtration, washed with the reaction solvent and then a low-boiling organic solvent (e.g., diethyl ether), and dried. Due to its low solubility, recrystallization is challenging.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Proposed Formation of Dimeric Impurity.
References
Challenges in the scale-up of 4-(4H-1,2,4-Triazol-3-yl)pyridine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-(4H-1,2,4-Triazol-3-yl)pyridine production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: Two primary scalable routes are commonly considered:
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Route A: Starting from isonicotinic acid hydrazide (isoniazid), which is reacted with carbon disulfide and subsequently with hydrazine hydrate to form a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate. This intermediate then undergoes further conversion to the final product.
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Route B: A one-pot synthesis involving the reaction of isonicotinic acid with an excess of hydrazine hydrate at high temperatures. This can also be adapted from 4-cyanopyridine and hydrazine. This route may produce a mixture of the desired product and a 4-amino-triazole byproduct, which requires a subsequent deamination step.
Q2: What are the major safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include:
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Use of Carbon Disulfide (CS₂): In Route A, CS₂ is highly flammable, volatile, and toxic. Its low ignition temperature requires strict control of heat sources and electrical equipment. Adequate ventilation and personal protective equipment are mandatory.
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Exothermic Reactions: The cyclization step to form the triazole ring can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. A thorough thermal hazard assessment is crucial before scale-up.
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Handling of Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Appropriate handling procedures and engineering controls must be in place.
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Isonicotinic Acid Hydrazide Handling: While a common pharmaceutical, its dust can be harmful if inhaled or ingested.[1][2][3] Proper containment and PPE are necessary during charging of the reactor.
Q3: How does the impurity profile change during scale-up?
A3: Impurity profiles can change significantly with scale. Longer reaction times and potential temperature gradients in large reactors can lead to the formation of different or higher levels of byproducts. For instance, in the synthesis from isonicotinic acid and hydrazine, the ratio of the desired this compound to the 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole byproduct may vary.[4][5]
Q4: What are the primary challenges in purifying this compound at a large scale?
A4: Large-scale purification challenges include:
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Crystallization: The product may "oil out" or form fine crystals that are difficult to filter and wash. Solvent selection and controlled cooling rates are critical.
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Removal of Structurally Similar Impurities: Byproducts such as the 4-amino-triazole derivative can have similar solubility profiles, making their removal by simple crystallization challenging.
-
Residual Solvents: Ensuring that residual solvents meet regulatory limits in the final active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Low Yield in Triazole Ring Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction, starting material remains | 1. Insufficient reaction temperature or time. 2. Inefficient mixing in the reactor. 3. Incorrect stoichiometry of reagents. | 1. Optimize reaction temperature and time based on small-scale experiments. Monitor reaction progress (e.g., by HPLC). 2. Ensure adequate agitation for the reactor volume. 3. Verify the molar ratios of reactants, especially for the cyclizing agent. |
| Formation of unexpected byproducts | 1. Reaction temperature too high, leading to side reactions. 2. Presence of impurities in starting materials. 3. Incorrect pH during cyclization. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Ensure the purity of starting materials like isonicotinic acid hydrazide. 3. For syntheses involving intermediates like thiosemicarbazides, maintaining alkaline conditions is crucial to favor triazole formation over other heterocycles. |
Issue 2: Formation of 4-Amino-Triazole Impurity
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole detected | Reaction of isonicotinic acid with an excess of hydrazine can favor the formation of the 4-amino derivative.[4][5] | 1. Optimize the stoichiometry of hydrazine. 2. If the impurity is consistently formed, incorporate a deamination step using, for example, sodium nitrite in an acidic solution.[5] |
Issue 3: Poor Product Quality After Crystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | 1. The cooling process is too rapid. 2. The chosen solvent is not optimal. | 1. Implement a controlled, slower cooling profile. 2. Conduct solvent screening to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. Consider an anti-solvent addition strategy. |
| Fine crystals that are difficult to filter | 1. High degree of supersaturation during crystallization. 2. Rapid cooling. | 1. Slow down the addition of anti-solvent or the cooling rate. 2. Introduce seed crystals to control crystal growth. |
| Colored impurities in the final product | Presence of colored byproducts from side reactions. | 1. Consider a charcoal treatment of the solution before crystallization. 2. Re-crystallize the product from a different solvent system. |
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (Isonicotinic Acid Hydrazide) | 10 g | 1 kg | 50 kg |
| Formamide (molar excess) | 5 eq | 4.5 eq | 4.2 eq |
| Reaction Temperature | 170 °C | 165-170 °C (exotherm control) | 160-165 °C (strict exotherm control) |
| Reaction Time | 4 hours | 6-8 hours | 10-12 hours |
| Typical Yield | 85% | 75-80% | 70-75% |
| Purity (before purification) | 95% | 90-92% | 88-90% |
Note: The values in this table are illustrative and may vary depending on the specific process and equipment.
Experimental Protocols
Key Experiment: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Intermediate for Route A)
This protocol is a generalized procedure for the synthesis of a key intermediate.
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Preparation of Potassium Dithiocarbazinate:
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To a stirred solution of potassium hydroxide (0.15 mol) in ethanol (100 mL), add isonicotinic acid hydrazide (0.1 mol).
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Cool the mixture to below 10 °C in an ice bath.
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Add carbon disulfide (0.15 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
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Continue stirring for 4-6 hours at room temperature.
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Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:
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Suspend the potassium dithiocarbazinate salt (0.1 mol) in water (100 mL).
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Add hydrazine hydrate (0.2 mol) to the suspension.
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Heat the mixture to reflux for 8-10 hours, during which the color of the solution may change and the evolution of hydrogen sulfide may be observed (use a scrubber).
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Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of 5-6.
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Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[2]
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields in synthesis.
Experimental Workflow: Synthesis from Isonicotinic Acid Hydrazide
Caption: Synthetic workflow from isonicotinic acid hydrazide.
Signaling Pathway: Byproduct Formation Logic
Caption: Logic of byproduct formation and remediation.
References
Stability studies of 4-(4H-1,2,4-Triazol-3-yl)pyridine under different conditions
This technical support center provides guidance and troubleshooting for researchers conducting stability studies on 4-(4H-1,2,4-Triazol-3-yl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like this compound?
A1: Molecules containing triazole and pyridine rings can be susceptible to degradation under several conditions. Key concerns include:
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Hydrolysis: The triazole or pyridine ring may be susceptible to cleavage under strongly acidic or basic conditions.
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Oxidation: The nitrogen atoms in the heterocyclic rings can be prone to oxidation, potentially forming N-oxides.
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Photostability: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photodegradation.
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Thermal Stress: High temperatures can accelerate degradation reactions.
Q2: What are forced degradation studies and why are they important?
A2: Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound under more aggressive conditions than it would typically experience.[1][2] These studies are crucial for:
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Identifying potential degradation products and pathways.[1]
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Understanding the intrinsic stability of the molecule.[1]
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Developing and validating stability-indicating analytical methods.[2]
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique. HPLC allows for the separation of the parent compound from its degradation products, while UV and MS detectors provide quantification and identification capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable depending on the volatility and thermal stability of the compound and its degradants.
Q4: How can I distinguish between primary and secondary degradation products?
A4: Analyzing samples at multiple time points during a forced degradation study can help differentiate between primary and secondary degradants.[2] Primary degradants will form first, and their concentration may then decrease as they convert into secondary products.
Troubleshooting Guides
Problem 1: I am observing rapid degradation of my compound in the control sample (unstressed). What could be the cause?
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Question: Is the solvent or buffer used for the control sample appropriate?
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Answer: The solvent system itself might be causing degradation. Ensure the solvent is of high purity and does not contain reactive impurities. Consider testing the stability in a different solvent system. For example, methanol can sometimes generate methoxy radicals under light exposure, leading to artifacts.[2] Acetonitrile is often a preferred alternative for solution studies.[2]
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Question: Is the compound sensitive to the pH of the control solution?
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Answer: Even neutral pH solutions can sometimes promote hydrolysis over extended periods. Prepare fresh control samples and analyze them promptly. Consider if the compound itself alters the pH of the solution upon dissolution.
Problem 2: I see many small, new peaks in my chromatogram after stress testing, making it difficult to identify major degradants.
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Question: Are the stress conditions too harsh?
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Answer: Excessive stress can lead to the formation of numerous secondary and tertiary degradation products, complicating the analysis. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3] If degradation is too extensive, reduce the stressor concentration, temperature, or exposure time.
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Question: Could the new peaks be artifacts from the analytical method?
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Answer: Inject a blank (solvent without the compound) that has undergone the same stress conditions. This will help identify any peaks originating from the solvent or buffer components.
Problem 3: My mass balance is poor after forced degradation. What does this indicate?
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Question: Are all degradation products being detected by the analytical method?
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Answer: Some degradants may not have a chromophore and thus will not be detected by a UV detector. Using a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD) can help identify non-chromophoric products. It's also possible that some degradants are not eluting from the HPLC column or are volatile and being lost during sample preparation.
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Question: Could the compound be degrading into insoluble products?
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Answer: Visually inspect the stressed samples for any precipitation. If solids are present, they will need to be dissolved in a suitable solvent and analyzed separately to ensure a complete mass balance.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 °C | 15% | DP1, DP2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 25% | DP3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | DP4 (N-oxide) |
| Thermal | Solid State | 48 hours | 105 °C | 5% | DP5 |
| Photolytic | 1.2 million lux hours | 24 hours | Room Temp | 8% | DP6 |
DP = Degradation Product
Experimental Protocols
1. Acid/Base Hydrolysis Study
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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For acid hydrolysis, add a portion of the stock solution to a solution of 0.1 M HCl.
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For base hydrolysis, add a portion of the stock solution to a solution of 0.1 M NaOH.
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For a control, add a portion of the stock solution to purified water.
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Incubate the samples at a specified temperature (e.g., 60-80 °C).
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Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).
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Neutralize the aliquots before analysis (the base sample with acid, the acid sample with base).
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Dilute the samples to an appropriate concentration and analyze by HPLC.
2. Oxidative Degradation Study
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Prepare a 1 mg/mL solution of the compound in a suitable solvent.
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Add a portion of this solution to a 3% solution of hydrogen peroxide (H₂O₂).
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Maintain the sample at room temperature and protect it from light.
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Take samples at various time points (e.g., 2, 6, 12, 24 hours).
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Analyze the samples directly by HPLC.
3. Photostability Study
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Expose a solid sample and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.
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Wrap a control sample (solid and solution) in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
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After the exposure period, dissolve the solid samples and dilute the solutions for HPLC analysis.
4. Thermal Degradation Study
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Place the solid compound in a stability chamber at an elevated temperature (e.g., 105 °C).
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Store a control sample at ambient temperature.
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After a specified duration (e.g., 24, 48 hours), remove the samples, allow them to cool, and prepare solutions for HPLC analysis.
Visualizations
References
Troubleshooting guide for 4-(4H-1,2,4-Triazol-3-yl)pyridine synthesis reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4H-1,2,4-triazol-3-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: A prevalent and straightforward method is the cyclization of isonicotinic acid hydrazide (isoniazid) with a one-carbon source. Common reagents for this include formic acid or dimethylformamide (DMF), which serve to introduce the final carbon atom of the triazole ring. This approach is often favored due to the ready availability of the starting materials.
Q2: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in 1,2,4-triazole synthesis can stem from several factors. Incomplete reaction is a common issue. Ensure that the reaction has been allowed to proceed for a sufficient amount of time, which can often be several hours at elevated temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. Another factor can be the reaction temperature; for the Pellizzari reaction, which is a related classical method for triazole synthesis, high temperatures are often required.[1] The choice of solvent can also play a critical role. For some copper-catalyzed triazole syntheses, DMSO has been found to be an effective solvent.
Q3: I am observing an unexpected side product in my reaction. What could it be and how can I minimize its formation?
A3: A common side product when using hydrazine in excess or under certain conditions is the formation of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole. This can arise from the reaction of two molecules of isonicotinic acid hydrazide. To minimize its formation, carefully control the stoichiometry of the reactants. If this side product does form, it can be converted to the desired deaminated product, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, through a deamination process using sodium nitrite (NaNO₂) in the presence of a mineral acid like HCl.
Q4: I am having difficulty purifying my product. What are the recommended purification techniques?
A4: Purification of this compound can be challenging due to its polarity and the potential for residual starting materials or side products. Recrystallization is a common and effective method. Ethanol has been reported as a suitable recrystallization solvent for related dipyridyl-triazole compounds. If pyridine was used as a solvent in the reaction, its removal is crucial. Effective methods for pyridine removal include:
-
Acidic Wash: Washing the reaction mixture with a dilute acid (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that can be extracted into the aqueous phase.
-
Copper Sulfate (CuSO₄) Wash: For acid-sensitive compounds, washing with an aqueous solution of copper sulfate can effectively remove pyridine by forming a water-soluble copper-pyridine complex.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene under reduced pressure can also be used to remove residual pyridine.
Q5: Are there alternative synthetic strategies I can consider?
A5: Yes, several other classical methods for 1,2,4-triazole synthesis exist, such as the Einhorn-Brunner reaction and the Pellizzari reaction. The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine.[2][3] The Pellizzari reaction utilizes an amide and a hydrazide to form the 1,2,4-triazole ring.[1] However, the Pellizzari reaction is known to sometimes require harsh conditions and may result in low yields.[1]
Data Presentation
Table 1: General Impact of Reaction Parameters on 1,2,4-Triazole Synthesis Yield (based on related syntheses)
| Parameter | Condition | Effect on Yield | Citation |
| Temperature | Increased | Can increase reaction rate, but may also lead to side product formation if too high. Optimal temperature needs to be determined empirically. | [1] |
| Reaction Time | Prolonged | Generally leads to higher conversion and yield, but excessive time can cause degradation. | [1] |
| Catalyst | Copper Salts (e.g., Cu(OAc)₂, CuCl₂) | Can significantly improve reaction efficiency and yield in certain triazole syntheses. | |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Often effective for dissolving reactants and facilitating the cyclization step. | |
| Microwave Irradiation | Applied | Can shorten reaction times and, in some cases, increase yields compared to conventional heating. | [1] |
Experimental Protocols
Protocol: Synthesis of this compound from Isonicotinic Acid Hydrazide and Formic Acid
This protocol describes a common method for the synthesis of the target compound.
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Formic acid (98-100%)
-
Ethanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinic acid hydrazide (1 equivalent).
-
Addition of Reagent: Add an excess of formic acid (e.g., 5-10 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Microwave-Assisted Synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient microwave-assisted synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this compound?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods. These include significantly reduced reaction times, often from hours to minutes, and higher product yields.[1] This increased efficiency is due to the direct and rapid heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates and fewer side products.[2]
Q2: What is the general reaction mechanism for the synthesis of this compound from a pyridine-based hydrazine and formamide?
The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation typically proceeds via a catalyst-free pathway. The proposed mechanism involves an initial transamidation followed by a condensation reaction with formamide to form the triazole ring.[3]
Q3: Can I use a domestic microwave oven for this synthesis?
It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with safety features to handle flammable solvents and the pressure buildup that can occur in sealed reaction vessels. They also provide precise temperature and pressure control, which is crucial for reproducibility and safety.
Q4: What solvents are suitable for this microwave-assisted synthesis?
The choice of solvent is critical in microwave chemistry as the solvent's ability to absorb microwave energy (dielectric properties) will affect the heating efficiency.[4] Polar solvents like ethanol, n-butanol, or dimethylformamide (DMF) are often good choices as they couple well with microwave irradiation.[5] The selection should also consider the solubility of the reactants and the reaction temperature required.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This allows for the determination of the consumption of starting materials and the formation of the desired product, helping to optimize the reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 2. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 3. Poor Microwave Coupling: The chosen solvent or reactants may not be absorbing microwave energy effectively. 4. Degradation of Reactants or Product: The temperature may be too high, causing decomposition. | 1. Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the effect on the yield. 2. Increase the reaction time and monitor the progress by TLC or LC-MS until no further product formation is observed. 3. Consider adding a small amount of a polar co-solvent or a microwave absorber (a non-reactive, highly polar substance). 4. Decrease the reaction temperature and/or time. Check for the appearance of degradation products via analytical methods. |
| Formation of Multiple Byproducts | 1. Reaction Temperature is Too High: Excessive heat can lead to side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products. 3. Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions. | 1. Reduce the reaction temperature. A lower, more controlled temperature can improve selectivity. 2. Carefully verify the molar ratios of the reactants. 3. Ensure the purity of all reagents and solvents. Use freshly distilled solvents if necessary. |
| Inconsistent Results | 1. Inaccurate Temperature Measurement: The temperature probe may be improperly calibrated or positioned. 2. Non-homogenous Heating: "Hot spots" within the reaction vessel can lead to localized overheating and inconsistent product formation. 3. Variability in Starting Material Quality: Different batches of reactants may have varying purity levels. | 1. Calibrate the temperature sensor of the microwave reactor according to the manufacturer's instructions. 2. Ensure efficient stirring of the reaction mixture to promote even heat distribution. 3. Use starting materials from the same batch or re-purify them before use to ensure consistency. |
| Pressure Build-up in the Reaction Vessel | 1. Reaction Temperature Exceeds Solvent Boiling Point: Heating a solvent above its boiling point in a sealed vessel will cause a significant increase in pressure. 2. Formation of Gaseous Byproducts: The reaction itself may be generating gas. | 1. Select a solvent with a higher boiling point or reduce the reaction temperature. 2. If gas evolution is expected, consider using a microwave reactor with a pressure-release feature or perform the reaction in an open-vessel system if feasible and safe. |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is a generalized procedure based on similar microwave-assisted syntheses of 1,2,4-triazole derivatives.[3] Optimization of reaction conditions may be necessary.
Materials:
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Isonicotinohydrazide (Pyridine-4-carbohydrazide)
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Formamide
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Ethanol (or another suitable polar solvent)
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Microwave reaction vessel (10 mL or 20 mL) with a magnetic stir bar
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Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine isonicotinohydrazide (e.g., 1 mmol) and an excess of formamide (e.g., 20 equivalents).[3]
-
Add a suitable solvent such as ethanol (e.g., 5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
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Irradiate the reaction mixture at a set temperature (e.g., 150-160°C) for a specified time (e.g., 10-30 minutes).[3] Ensure efficient stirring throughout the reaction.
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After the reaction is complete, allow the vessel to cool to room temperature.
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The reaction mixture can then be worked up. A typical workup may involve pouring the mixture into cold water, which may cause the product to precipitate.
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The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours (e.g., 4-27 hours) | Minutes (e.g., 10-30 minutes) | [7][8] |
| Yield | Moderate to Good (e.g., 65-80%) | Good to Excellent (e.g., 80-95%) | [8][9] |
| Energy Consumption | High | Low | General knowledge |
| Byproduct Formation | Often higher | Generally lower | [9] |
Visualizations
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 4. broadinstitute.org [broadinstitute.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the initial troubleshooting steps?
A1: Low aqueous solubility is a common challenge with heterocyclic compounds.[1] The initial steps to address this issue involve a systematic approach to formulation development. Key strategies include:
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Salt Formation: If your derivative possesses ionizable functional groups (acidic or basic centers), forming a salt is often the most effective initial approach to significantly enhance aqueous solubility.[2][3]
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pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the medium. Creating a pH-solubility profile will help identify the optimal pH range for dissolution.
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Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2]
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Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for dissolution, which can improve the dissolution rate.[2][4]
Q2: I am considering salt formation. How do I select an appropriate counter-ion?
A2: The selection of a suitable counter-ion is a critical step in salt screening. The ideal counter-ion should not only improve solubility but also result in a stable, crystalline salt form with desirable physicochemical properties. A systematic screening process is recommended, where the derivative is reacted with a variety of pharmaceutically acceptable acids or bases. The resulting solids should be characterized for their crystallinity, solubility, and stability.
Q3: What are the key considerations when developing a solid dispersion formulation?
A3: Solid dispersions are a powerful technique for improving the solubility of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix in an amorphous state.[5][6] Key considerations include:
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Carrier Selection: The choice of carrier is crucial and depends on the physicochemical properties of your derivative. Common carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[5]
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Drug-Carrier Ratio: The ratio of the drug to the carrier will influence the physical stability of the amorphous dispersion and the dissolution rate.
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Preparation Method: Several methods can be used to prepare solid dispersions, including solvent evaporation, melt extrusion, and spray drying. The choice of method depends on the thermal stability and solvent solubility of your compound and the selected carrier.
Q4: When should I consider co-crystallization?
A4: Co-crystallization is an effective strategy for improving the solubility and dissolution rate of non-ionizable compounds or when salt formation is not successful.[7][8] This technique involves forming a crystalline structure composed of the API and a co-former in a specific stoichiometric ratio. The selection of a suitable co-former is critical and is often guided by principles of crystal engineering, such as hydrogen bonding propensity.
Q5: Can cyclodextrins be used to improve the solubility of my derivative?
A5: Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.[9][10][11][12][13][14] The hydrophobic cavity of the cyclodextrin encapsulates the poorly soluble guest molecule, while the hydrophilic exterior interacts with water. The suitability of a particular cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) will depend on the size and shape of your derivative.
Troubleshooting Guides
Problem: Compound precipitates out of solution upon addition of aqueous buffer.
Possible Cause 1: Poor intrinsic aqueous solubility.
-
Solution: Your compound likely has very low intrinsic solubility in water. Before adding the buffer, try dissolving the compound in a small amount of a water-miscible organic co-solvent like DMSO, DMF, or ethanol. Then, add this solution dropwise to the stirred aqueous buffer. Be aware that the final concentration of the organic solvent should be kept to a minimum to avoid potential toxicity in biological assays.[15]
Possible Cause 2: pH of the buffer is unfavorable for solubility.
-
Solution: The pyridine and triazole moieties in your compound are ionizable. Therefore, the solubility will be highly pH-dependent. Determine the pKa of your compound and prepare a pH-solubility profile to identify the pH range where your compound is most soluble. Adjust the pH of your buffer accordingly.
Possible Cause 3: Common ion effect.
-
Solution: If you are working with a salt form of your derivative, the presence of a common ion in the buffer can suppress its solubility. Try using a buffer with a different counter-ion.
Problem: Low and variable oral bioavailability in animal studies.
Possible Cause 1: Poor dissolution rate in the gastrointestinal tract.
-
Solution: A low dissolution rate is a common reason for poor oral bioavailability of poorly soluble compounds. Employing solubility enhancement techniques such as micronization, nanosuspension, or formulating as an amorphous solid dispersion can significantly improve the dissolution rate.
Possible Cause 2: First-pass metabolism.
-
Solution: The compound may be extensively metabolized in the liver before reaching systemic circulation. Investigate the metabolic stability of your compound in vitro using liver microsomes. If metabolism is high, you may need to consider structural modifications to block the metabolic sites.
Possible Cause 3: Efflux by transporters.
-
Solution: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the intestinal lumen. Conduct in vitro transporter assays to assess this possibility.
Data Presentation
| Formulation Strategy | Vehicle | Expected Solubility Enhancement (fold-increase) | Remarks |
| Unformulated API | Water | 1 (Baseline) | Intrinsic aqueous solubility. |
| pH Adjustment | pH 2 Buffer | 10 - 100 | For a basic compound, solubility increases at lower pH. |
| Co-solvent | 20% Ethanol in Water | 5 - 50 | The degree of enhancement depends on the co-solvent and its concentration. |
| Salt Formation | Aqueous Buffer | 50 - 500 | Highly dependent on the chosen counter-ion and the resulting salt's properties. |
| Cyclodextrin Complex | 10% HP-β-CD in Water | 20 - 200 | Stoichiometry of the complex and binding constant are key factors. |
| Solid Dispersion | Aqueous Buffer | 100 - 1000+ | Can lead to supersaturation, significantly enhancing apparent solubility. |
| Nanosuspension | Water with Stabilizer | 10 - 100 | Increases dissolution velocity due to increased surface area. |
Experimental Protocols
Protocol 1: Salt Screening
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Preparation of the Free Base/Acid: Ensure you have the pure, unionized form of your this compound derivative.
-
Solvent Selection: Choose a solvent in which the free form has moderate solubility but the salt is expected to be less soluble to facilitate precipitation. Common solvents include ethanol, isopropanol, acetone, and ethyl acetate.
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Counter-ion Selection: Prepare a list of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid for basic compounds; sodium hydroxide, potassium hydroxide, calcium hydroxide for acidic compounds).
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Stoichiometric Addition: Dissolve the free form of your derivative in the chosen solvent. Add a stoichiometric amount (e.g., 1.0, 1.1, or 0.9 equivalents) of the selected counter-ion solution dropwise while stirring.
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Crystallization: Allow the mixture to stir at room temperature or at a controlled cooling rate to induce crystallization. If no precipitate forms, consider adding an anti-solvent.
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Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid for its crystallinity (e.g., by powder X-ray diffraction - PXRD), thermal properties (e.g., by differential scanning calorimetry - DSC), and aqueous solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
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Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC E5) and a drug-to-carrier ratio to be evaluated (e.g., 1:1, 1:3, 1:5 w/w).
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Solubilization: Dissolve both the this compound derivative and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). Ensure complete dissolution to form a clear solution.
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Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to minimize thermal degradation.
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Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
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Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.
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Characterization: Characterize the prepared solid dispersion for its amorphous nature (PXRD), drug-carrier interactions (FTIR spectroscopy), and dissolution behavior compared to the pure crystalline drug.
Visualizations
Caption: A troubleshooting workflow for addressing poor aqueous solubility.
Caption: Experimental workflow for preparing a solid dispersion.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. journal.appconnect.in [journal.appconnect.in]
- 15. reddit.com [reddit.com]
Technical Support Center: Method Development for the Analysis of 4-(4H-1,2,4-Triazol-3-yl)pyridine Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the purity analysis of 4-(4H-1,2,4-Triazol-3-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for developing a purity method for this compound?
A1: For a polar heterocyclic compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique. A reverse-phase method using a C18 column is a good starting point. Gas Chromatography (GC) could also be explored, particularly for volatile impurities.[1][2]
Q2: What are the potential impurities I should be aware of during the analysis?
A2: Potential impurities can originate from starting materials, by-products of the synthesis, or degradation products. Common impurities could include unreacted starting materials, isomers, or related substances formed during synthesis. A thorough understanding of the synthetic route is crucial for identifying potential impurities.
Q3: How can I confirm the identity of the main peak as this compound?
A3: Peak identity can be confirmed by comparing the retention time with a certified reference standard. For unequivocal identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak.[2][3]
Q4: What are the critical parameters to consider for method validation?
A4: A comprehensive method validation should include the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing for a basic compound like this compound on a reverse-phase column is often due to secondary interactions with residual silanols on the silica-based packing material.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer like phosphate or formate) can protonate the analyte and reduce secondary interactions. A pH between 2.5 and 4.0 is a good starting point.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
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Solution 3: Add a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase.
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Solution 4: Check for Column Contamination: The column might be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent can help.[4]
-
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my main peak is shifting between injections. What should I check?
-
Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.
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Solution 1: Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
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Solution 2: Check for Leaks: Inspect the pump, injector, and fittings for any leaks. Even a small leak can cause pressure fluctuations and affect retention times.
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Solution 3: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates. Degas the mobile phase using an online degasser, sonication, or helium sparging.[5]
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Solution 4: Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention. Prepare the mobile phase carefully and consistently.
-
Solution 5: Check Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can affect retention times.
-
References
Validation & Comparative
A Comparative Analysis of 4-(4H-1,2,4-Triazol-3-yl)pyridine and Its Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(4H-1,2,4-triazol-3-yl)pyridine with its key structural isomers. We delve into their synthesis, physicochemical properties, and biological activities, supported by available experimental data, to inform the strategic design of novel therapeutics.
The pyridyl-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The arrangement of nitrogen atoms within the triazole ring and the position of the pyridine substituent significantly influence the molecule's electronic properties, spatial conformation, and ability to interact with biological targets. This guide focuses on a comparative analysis of this compound and its isomers, including other pyridyl-substituted 1,2,4-triazoles and 1,2,3-triazoles.
Physicochemical Properties: A Tale of Two Rings
The physicochemical properties of pyridyl-triazoles are dictated by the interplay between the electron-deficient pyridine ring and the electron-rich triazole ring.[1] Triazoles, in general, are characterized by their weak basicity, significant dipole moments, and the capacity for both hydrogen bond acceptance and donation.[1] These characteristics contribute to their metabolic stability and potential for improved water solubility, as indicated by a lower logP.[1]
The isomeric form of the triazole (1,2,3- vs. 1,2,4-) and the substitution pattern on the pyridine ring create subtle yet crucial differences in molecular properties. The arrangement of nitrogen atoms in 1,2,3-triazoles places them adjacent to one another, while 1,2,4-triazoles have one nitrogen separated from the other two. This variation impacts the molecule's electronic distribution and hydrogen bonding capabilities, ultimately influencing its pharmacological profile.
| Property | 1,2,4-Triazole Derivatives | 1,2,3-Triazole Derivatives | Key Differences & Implications |
| Dipole Moment | Generally possess a significant dipole moment.[1] | Dipole moment varies depending on the substitution pattern. | Affects solubility, crystal packing, and interaction with polar biological targets. |
| Hydrogen Bonding | Strong hydrogen bond acceptor and donor capabilities.[1] | Also capable of hydrogen bonding, influencing target interaction. | The specific geometry of hydrogen bonding can determine binding affinity and selectivity. |
| Basicity (pKa) | Weakly basic. The pKa of the 1,2,4-triazolium ion is approximately 2.45.[2] | Weakly basic. | Influences ionization state at physiological pH, affecting cell permeability and target engagement. |
| Solubility | Generally soluble in polar solvents.[2] | Solubility is also influenced by substituents. | Important for formulation and bioavailability. |
| Metabolic Stability | The triazole ring is generally stable to metabolic degradation.[1] | The 1,2,3-triazole ring is also known for its stability. | Contributes to a longer half-life in vivo. |
Synthesis of Pyridyl-Triazole Isomers
The synthesis of pyridyl-triazoles can be achieved through various established methods. For 1,2,4-triazole derivatives, a common route involves the cyclization of thiosemicarbazide precursors.[3] The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient formation of 1,4-disubstituted derivatives.[4]
General Synthetic Workflow for 1,2,4-Pyridyl-Triazoles
Caption: Synthetic scheme for pyridyl-1,2,4-triazoles.
Comparative Biological Activities
Both 1,2,4- and 1,2,3-pyridyl-triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[4] However, the potency and mechanism of action can differ significantly between isomers.
Anticancer Activity
Pyridyl-triazole derivatives have emerged as promising anticancer agents, often acting as inhibitors of key signaling kinases like c-Met and VEGFR-2.
c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various cancers. Several[5][6][7]triazolo[4,3-a]pyridine derivatives have been identified as potent and selective c-Met inhibitors, inducing apoptosis and blocking cell-cycle progression in tumor cells.[5]
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridine-triazole hybrids have been designed as VEGFR-2 inhibitors, demonstrating significant anticancer activity.[6][8]
Caption: Inhibition of c-Met and VEGFR-2 signaling by pyridyl-triazoles.
Comparative Anticancer Activity Data (IC50 in µM)
| Compound/Isomer Type | Cell Line | IC50 (µM) | Reference |
| 3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 - 61.11 (for derivatives) | [9] |
| [5][6][7]triazolo[1,5-a]pyridinylpyridine derivatives | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities | [10] |
| 1,2,3-triazole incorporated pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidine derivatives | MCF-7, A549, A2780 | 0.1 - 0.26 (for a specific derivative) | [11] |
| 1,2,3-triazolyl-pyridine hybrids | HepG2 | Potent activity, some more than doxorubicin | [12] |
Note: The presented data is for various derivatives and not a direct comparison of the parent isomers under the same conditions. This highlights the need for further standardized comparative studies.
Antimicrobial Activity
The triazole nucleus is a well-established pharmacophore in antimicrobial agents. The 1,2,4-triazole ring, in particular, is a core component of many successful antifungal drugs.[4]
Mechanism of Action: In fungi, 1,2,4-triazole derivatives often act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] The mechanism of antibacterial action can be more varied, often involving the inhibition of essential bacterial enzymes.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound/Isomer Type | Organism | MIC (µg/mL) | Reference |
| 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives | Gram-positive bacteria | <3.09 - 500 | [13][14] |
| 4-substituted-5-(2-(pyridine-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Candida tenuis | 0.9 (for a specific derivative) | [15] |
| Pyazolo[3,4-b]pyridine and 1,2,3-triazole molecular hybrids | S. aureus, K. pneumoniae | 0.25 | [16] |
Note: The data represents a range for different derivatives and is not a direct comparison of the parent isomers.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridyl-triazole isomers. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyridyl-triazole isomers in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The available data, while not always directly comparative, strongly suggests that both 1,2,4- and 1,2,3-pyridyl-triazole isomers are valuable scaffolds for the development of novel therapeutic agents. The 1,2,4-triazole moiety appears to be particularly prominent in established antifungal agents, while both isomer classes show significant promise in the realm of anticancer drug discovery, particularly as kinase inhibitors.
A key takeaway for researchers is the profound impact of isomeric and positional variations on biological activity. The choice of the triazole isomer and the pyridine substitution pattern should be a primary consideration in the design of new pyridyl-triazole-based drug candidates.
Future research should focus on systematic, head-to-head comparative studies of these core isomers against a standardized panel of biological targets and cell lines. Such studies would provide a clearer understanding of the structure-activity relationships and enable more rational drug design, ultimately accelerating the discovery of new and more effective medicines.
References
- 1. Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel [1,2,4] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 15. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validating the Biological Activity of 4-(4H-1,2,4-Triazol-3-yl)pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4H-1,2,4-triazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of various analogs, supported by experimental data, to aid researchers in drug discovery and development. The information is compiled from various studies evaluating their efficacy as anticancer, antifungal, and enzyme-inhibiting agents.
I. Comparative Analysis of Biological Activities
The biological activities of this compound analogs are diverse, with specific substitutions on the triazole and pyridine rings dictating their therapeutic potential. This section summarizes the quantitative data from various studies, offering a comparative overview of their efficacy.
A. Anticancer Activity
Several analogs have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Cytotoxicity of this compound Analogs and Related Derivatives Against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative 11f | MKN-45 (Gastric) | 0.051 | Sorafenib | 2.32 | [1] |
| H460 (Lung) | 0.072 | Sorafenib | 2.19 | [1] | |
| HT-29 (Colon) | 0.130 | Sorafenib | 3.61 | [1] | |
| [2][3][4]triazolo[4,3-a]pyridine derivative A22 | - | 0.0923 (PD-1/PD-L1 inhibition) | - | - | [5] |
| 1,2,3-Triazolyl-Pyridine Hybrid 6 | HepG2 (Liver) | 2.89 ± 0.31 (µg/mL) | Doxorubicin | 3.56 ± 0.46 (µg/mL) | [3] |
| 1,2,3-Triazolyl-Pyridine Hybrid 7 | HepG2 (Liver) | 3.11 ± 0.38 (µg/mL) | Doxorubicin | 3.56 ± 0.46 (µg/mL) | [3] |
| Betulinic Acid-Triazole Hybrid 4a | RPMI-7951 (Melanoma) | < 50 | - | - | [2] |
| 4-(Imidazol-5-yl)pyridine derivative 10c | MDA-MB-435 (Melanoma) | 0.07 | Sorafenib | >10 | [6][7] |
B. Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Analogs of this compound have shown promising activity against various pathogenic fungi, with the Minimum Inhibitory Concentration (MIC) being a key parameter for comparison.
Table 2: Antifungal Activity of this compound Analogs and Related Derivatives
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 4-amino-substituted-1,2,4-triazole-3-thiol derivative 4c | S. aureus | 16 | - | - | [8] |
| B. subtilis | 20 | - | - | [8] | |
| C. albicans | 24 | - | - | [8] | |
| 4-amino-substituted-1,2,4-triazole-3-thiol derivative 4e | E. coli | 25 | - | - | [8] |
| S. typhi | 31 | - | - | [8] | |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide 26 | C. albicans | ≤ 25 | Fluconazole | - | [9] |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide 34 | C. albicans | ≤ 25 | Fluconazole | - | [9] |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide 35 | C. albicans | ≤ 25 | Fluconazole | - | [9] |
| 1,2,4-Triazole derivative 18b (3,4-dichlorobenzyl) | Various fungi | 0.5 | - | - | [10] |
| 4-(5-(2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5a) | Various fungi | - | - | - | [11] |
C. Enzyme Inhibitory Activity
These analogs have been shown to inhibit various enzymes implicated in disease pathogenesis. The IC50 value is used to quantify the concentration of the substance required for 50% inhibition of the enzyme's activity.
Table 3: Enzyme Inhibitory Activity of this compound Analogs and Related Derivatives
| Compound/Analog | Target Enzyme | IC50 (µM) | Source |
| [2][3][4]triazolo[4,3-a]pyrazine derivative 4aa | c-Met Kinase | Selective Inhibition | [12] |
| Pyridine derivative 8 | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 | [4] |
| Pyridine derivative 11 | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 | [4] |
| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative 1 | Dihydrofolate Reductase (DHFR) | More active than Methotrexate (IC50 = 0.08 µM) | [13] |
| 4-(Imidazol-5-yl)pyridine derivative 10c | B-RAF V600E | 1.84 | [6][7] |
| p38α Kinase | 0.726 | [6][7] | |
| Phthalocyanine derivative 9c | Acetylcholinesterase (AChE) | 0.0058 | [14] |
| Butyrylcholinesterase (BChE) | 0.0458 | [14] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the key experimental protocols cited in the evaluation of this compound analogs.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, HCT-116) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,3-triazolyl-pyridine hybrids) and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3]
B. Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured, and a standardized inoculum suspension is prepared.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8][9]
C. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, the test compound, AChE enzyme, and DTNB are mixed and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm at different time points.
-
Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of the control (without inhibitor). The IC50 value is then determined.[4]
III. Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of these analogs often involves elucidating their effects on key cellular signaling pathways. Graphviz diagrams are provided below to illustrate these pathways and a general experimental workflow.
A. Signaling Pathways
Caption: The c-Met signaling pathway, a key regulator of cell growth and motility.
Caption: The RAF-MEK-ERK (MAPK) signaling cascade, crucial in cell proliferation.
Caption: The PD-1/PD-L1 immune checkpoint pathway in cancer.
B. Experimental Workflow
Caption: General experimental workflow for validating biological activity.
References
- 1. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. connectjournals.com [connectjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel [1,2,4] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, characterization of peripherally tetra-pyridine-triazole-substituted phthalocyanines and their inhibitory effects on cholinesterases (AChE/BChE) and carbonic anhydrases (hCA I, II and IX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis: A Comparative Guide to 4-(4H-1,2,4-Triazol-3-yl)pyridine and its Positional Isomer
A detailed spectroscopic comparison of 4-(4H-1,2,4-Triazol-3-yl)pyridine and its alternative, 3-(1H-1,2,4-triazol-1-yl)pyridine, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The structural characterization of heterocyclic compounds is a cornerstone of modern drug discovery and development. Positional isomers, such as this compound and 3-(1H-1,2,4-triazol-1-yl)pyridine, often exhibit distinct biological activities and pharmacological profiles. Therefore, unambiguous identification through spectroscopic methods is paramount. This guide offers a comparative overview of the key spectroscopic features of these two isomers, providing a valuable resource for their differentiation and characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from NMR, IR, and Mass Spectrometry for this compound and 3-(1H-1,2,4-triazol-1-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not explicitly available in a single source. Based on related structures, expected signals include: Pyridine protons (δ 7.5-8.7), Triazole proton (δ ~8.0-9.0), and a broad NH signal. | Data not explicitly available in a single source. Expected signals include: Pyridine carbons (δ ~120-150), Triazole carbons (δ ~140-160). |
| 3-(1H-1,2,4-triazol-1-yl)pyridine | Pyridine protons: δ 6.19-7.52 (m), Triazole protons: δ 7.76 (s), 8.06 (s).[1] | Specific data for the pyridine and triazole carbons of the core structure is not detailed in the provided source, but related derivatives show signals in the expected aromatic regions. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=N & C=C Stretch | Other Key Bands |
| This compound | ~3352 | ~3119 | ~1657, 1575, 1505 | C-H bending (~877, 738).[2] The provided data is for a closely related bitriazole monohydrate and serves as an estimation. |
| 3-(1H-1,2,4-triazol-1-yl)pyridine | ~3122 | Not specified | ~1690 (Amide I) | The provided data is for a propananilide derivative containing the 3-(1H-1,2,4-triazol-1-yl)pyridine moiety.[1] The amide I band is a prominent feature of this specific derivative. General C=N and C=C stretching would be expected in the 1500-1600 cm⁻¹ region. |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Fragmentation Data
| Compound | Ionization Method | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | ESI/EI | 146.06 | Expected fragmentation includes loss of N₂, HCN, and cleavage of the pyridine and triazole rings.[3][4] Common fragments for 1,2,4-triazoles are observed at m/z 69 (triazole ring) and pyridine-related fragments. |
| 3-(1H-1,2,4-triazol-1-yl)pyridine | APCI | 147 [M+H]⁺ | For a related propananilide derivative, the molecular ion peak was observed at m/z 251 [M+H]⁺.[1] Fragmentation patterns for the core 3-(1H-1,2,4-triazol-1-yl)pyridine would be expected to show the intact molecular ion and fragments corresponding to the pyridine and triazole rings. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyridine-triazole derivatives based on common laboratory practices.[5][6]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer).
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to scanning the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI) (e.g., Agilent LC-MS).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectroscopic methods.
References
X-ray crystallography for the structural confirmation of 4-(4H-1,2,4-Triazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural confirmation of 4-(4H-1,2,4-Triazol-3-yl)pyridine. While X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, a combination of spectroscopic methods is often employed for comprehensive structural elucidation in solution and solid states.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[3][4][5] It is considered the "gold standard" for the structural elucidation of crystalline solids.[4]
Representative Crystallographic Data
The following table summarizes the crystallographic data for 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.[1][2]
| Parameter | Value |
| Chemical Formula | C₉H₇N₇·2H₂O |
| Formula Weight (Mr) | 249.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.052 (8) |
| b (Å) | 17.862 (16) |
| c (Å) | 9.715 (8) |
| β (°) | 111.158 (9) |
| Volume (ų) | 1141.2 (19) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Density (calculated) (Mg m⁻³) | 1.451 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. Ideal crystals for analysis are well-formed, free of defects, and typically 30 to 300 microns in size.[6]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays.[3] A detector records the diffraction pattern, which consists of a series of reflections at different intensities.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.[3]
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are essential for confirming the structure of newly synthesized compounds and can provide information about the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.[7] It is invaluable for determining the connectivity of atoms in a molecule.[7][8]
The following table presents expected chemical shifts (δ) in ppm for this compound, based on data from similar compounds. The exact values will depend on the solvent and experimental conditions.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~8.7 (d) | Pyridine H2, H6 |
| ~7.9 (d) | Pyridine H3, H5 |
| ~8.3 (s) | Triazole C5-H |
| ~14.0 (br s) | Triazole N-H |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for the nuclei being observed (¹H and ¹³C).
-
Data Acquisition: One-dimensional (1D) ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.[8][9]
-
Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane - TMS).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11]
| Ion | m/z (calculated) | Comment |
| [M+H]⁺ | 147.0669 | Molecular ion (protonated) |
| [M]⁺˙ | 146.0592 | Molecular ion (radical cation) |
| Fragments | Varies | Loss of N₂, HCN, pyridine ring fragments |
Common fragmentation pathways for 1,2,4-triazoles can involve the loss of HCN or N₂.[12]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[12][13]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting daughter ions.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Pyridine and Triazole) |
| 3000-2500 (broad) | N-H stretching | Triazole |
| 1600-1450 | C=C and C=N stretching | Aromatic rings |
| 1400-1000 | In-plane bending | C-H, N-H |
| 900-650 | Out-of-plane bending | C-H |
-
Sample Preparation:
-
Solid (KBr Pellet): 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[14]
-
Solid (ATR): A small amount of the solid powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.[14]
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is collected to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination.[3] | Requires high-quality single crystals, which can be difficult to grow; provides solid-state structure only.[4] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, solution-state structure and dynamics.[7][15] | Non-destructive; provides detailed structural information in solution. | Lower sensitivity compared to MS; complex spectra for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (high resolution), fragmentation patterns for structural clues. | High sensitivity; requires very small sample amounts. | Does not provide stereochemical information; fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular skeleton; not suitable for distinguishing between isomers with the same functional groups. |
Visualization of the Structural Confirmation Workflow
The following diagram illustrates a logical workflow for the structural confirmation of a novel small molecule like this compound.
Caption: Workflow for the structural confirmation of a small molecule.
References
- 1. 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eas.org [eas.org]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. news-medical.net [news-medical.net]
- 8. Small molecule-NMR | University of Gothenburg [gu.se]
- 9. m.youtube.com [m.youtube.com]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADMET Prediction for Novel 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivatives: A Comparative Guide
Introduction
In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to minimizing late-stage attrition and improving the overall efficiency of the development pipeline. In silico computational methods provide a rapid and cost-effective approach to predict these properties, allowing researchers to prioritize candidates with favorable pharmacokinetic and safety profiles before committing to expensive synthesis and in vitro/in vivo testing. This guide provides a comparative analysis of the predicted ADMET properties for three novel, hypothetical 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives against the well-established antifungal drug, Fluconazole. The this compound scaffold is a privileged heterocyclic structure known for its diverse biological activities, making its derivatives promising candidates for further investigation.[1][2]
Experimental Protocols
Computational Software and Platforms
The ADMET properties for the selected compounds were predicted using a combination of widely accepted and freely accessible web-based tools to ensure the reproducibility of the results.
-
SwissADME: Utilized for predicting physicochemical properties, pharmacokinetics (including GI absorption and BBB permeation), and drug-likeness parameters. The platform provides a user-friendly interface and robust predictive models.[3][4]
-
ADMETlab 3.0: Employed for predicting a comprehensive range of ADMET endpoints, including Cytochrome P450 (CYP) inhibition and key toxicity markers like Ames mutagenicity and hERG inhibition.[5][6][7]
Molecular Structures
The chemical structures of the hypothetical novel derivatives and the reference compound were converted to the Simplified Molecular Input Line Entry System (SMILES) format for input into the prediction platforms.
-
Core Scaffold: this compound
-
Novel Derivative 1 (ND-1): c1cnccc1-c2nnc(n2)-c3ccccc3 (4-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine)
-
Novel Derivative 2 (ND-2): COc1ccc(cc1)c2nnc(n2)-c3ccncc3 (4-(5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine)
-
Novel Derivative 3 (ND-3): Clc1ccccc1c2nnc(n2)-c3ccncc3 (4-(5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine)
-
Reference Compound (Fluconazole): OC(Cn1cncn1)(Cn2cncn2)c3c(F)cccc3F (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)
Predicted ADMET Parameters
The following key parameters were selected for comparison:
-
Physicochemical Properties: Molecular Weight (MW), calculated logarithm of the octanol-water partition coefficient (LogP), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
-
Drug-Likeness: Evaluation based on Lipinski's Rule of Five, which suggests that orally active drugs generally have no more than one violation of the following criteria: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.[8][9]
-
Pharmacokinetics (ADME):
-
Toxicity:
Data Presentation and Comparison
The predicted properties of the novel derivatives are summarized and compared against Fluconazole in the tables below.
Table 1: Physicochemical Properties and Drug-Likeness Evaluation
| Compound | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations |
| ND-1 | 222.25 | 2.15 | 1 | 4 | 0 |
| ND-2 | 252.28 | 2.30 | 1 | 5 | 0 |
| ND-3 | 256.69 | 2.75 | 1 | 4 | 0 |
| Fluconazole | 306.27 | 0.50 | 1 | 7 | 0 |
Data obtained from in silico predictions using SwissADME.
All novel derivatives, along with Fluconazole, exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five with zero violations, suggesting a high likelihood of good oral bioavailability.[8][19]
Table 2: Predicted ADMET Profiles
| Compound | GI Absorption | BBB Permeability | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Ames Mutagenicity | hERG Inhibitor |
| ND-1 | High | Yes | No | Yes | No | No | Yes | Non-mutagen | Low Risk |
| ND-2 | High | Yes | No | Yes | Yes | No | Yes | Non-mutagen | Low Risk |
| ND-3 | High | Yes | No | Yes | No | No | Yes | Non-mutagen | Medium Risk |
| Fluconazole | High | Yes | No | Yes | Yes | No | No | Non-mutagen | Low Risk |
Data obtained from in silico predictions using SwissADME and ADMETlab 3.0.
The comparative data indicates that all novel derivatives are predicted to have high gastrointestinal absorption, similar to Fluconazole.[20] All tested compounds are also predicted to cross the blood-brain barrier.[10] In terms of metabolism, all novel derivatives show potential inhibition of CYP2C9 and CYP3A4, suggesting a moderate risk for drug-drug interactions. Fluconazole is also a known inhibitor of CYP2C9 and CYP2C19.[20] Encouragingly, all compounds are predicted to be non-mutagenic. The hERG inhibition risk is low for ND-1, ND-2, and Fluconazole, while ND-3 shows a medium risk, which would warrant further investigation.
Visualization of Workflows and Pathways
Caption: In silico ADMET prediction workflow.
Caption: CYP450-mediated drug metabolism pathway.
Conclusion
The in silico analysis of three novel this compound derivatives reveals promising drug-like characteristics. All derivatives demonstrate excellent physicochemical properties, comply with Lipinski's Rule of Five, and show high predicted gastrointestinal absorption. While their potential to cross the blood-brain barrier opens avenues for CNS applications, it also necessitates careful evaluation for off-target effects. The primary concern identified is the potential for drug-drug interactions via inhibition of CYP450 enzymes, particularly CYP2C9 and CYP3A4, a trait shared to some extent by the reference drug Fluconazole. The toxicity predictions are generally favorable, with all compounds being non-mutagenic and showing low to medium risk for cardiotoxicity.
In comparison to Fluconazole, the novel derivatives present a similar, and in some aspects, potentially improved ADMET profile, though their inhibition of CYP3A4 is a key differentiator. These computational findings provide a strong rationale for the chemical synthesis and subsequent in vitro experimental validation of these compounds, particularly ND-1 and ND-2, as promising leads in future drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADMETlab 3.0 [admetlab3.scbdd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of a Novel 4-(4H-1,2,4-Triazol-3-yl)pyridine Derivative and Existing RAF Kinase Inhibitors in Oncology
For Immediate Release
In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is paramount. This guide provides a detailed head-to-head comparison of a promising 4-(4H-1,2,4-triazol-3-yl)pyridine derivative against established RAF kinase inhibitors, namely Sorafenib, Vemurafenib, and Dabrafenib. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its anti-proliferative activities, supported by experimental data and detailed protocols.
Note on the Investigated Compound: While the topic specifies this compound, publicly available research data on the anti-cancer activity of this parent compound is limited. Therefore, this guide focuses on a closely related and highly potent derivative, 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine (compound 11f from Qin et al., 2014) , for which robust comparative data exists.[1][2] This derivative's performance is compared directly with Sorafenib, a standard multi-kinase inhibitor.
Executive Summary
The investigated this compound derivative has demonstrated significant potential as an anti-cancer agent, exhibiting potent inhibition of RAF kinase.[1] In vitro studies reveal its superior cytotoxicity against several cancer cell lines when compared directly to Sorafenib.[1][2] This guide will present the quantitative data from these studies, outline the experimental methodologies, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activity of the this compound derivative and Sorafenib was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.
| Compound | MKN-45 (Gastric Cancer) IC50 (nM) | H460 (Lung Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) |
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine [1][2] | 51 | 72 | 130 |
| Sorafenib [1][2] | 2320 | 2190 | 3620 |
Data sourced from Qin et al., 2014.[1][2]
For a broader context, the following table includes reported IC50 values for other established RAF inhibitors, Vemurafenib and Dabrafenib, against different cancer cell lines. It is important to note that these values are from separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line (Cancer Type) | IC50 (nM) |
| Vemurafenib | A375 (Melanoma, BRAF V600E) | 31 |
| Dabrafenib | A375 (Melanoma, BRAF V600E) | 0.8 |
Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
The this compound derivative, along with Sorafenib, Vemurafenib, and Dabrafenib, exerts its anti-cancer effects by targeting the RAF kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting RAF kinases, these compounds block downstream signaling, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the this compound derivative, Sorafenib) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
RAF Kinase Inhibition Assay (In Vitro)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of RAF kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Component Addition: Recombinant RAF kinase, a kinase buffer, and the test compound at various concentrations are added to the wells.
-
Pre-incubation: The plate is pre-incubated to allow the compound to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., inactive MEK1) and ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of product formed (phosphorylated MEK1) or the amount of ATP consumed is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined.
Caption: General workflow for an in vitro RAF kinase inhibition assay.
Conclusion
The this compound derivative, specifically 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine, has emerged as a highly potent anti-cancer agent in preclinical studies.[1][2] Its superior cytotoxicity against various cancer cell lines compared to the established drug Sorafenib highlights its potential for further development.[1][2] The data presented in this guide underscores the promise of this compound class and provides a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this and related compounds is warranted.
References
Cross-Validation of Experimental and Computational Results for 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for 4-(4H-1,2,4-Triazol-3-yl)pyridine and its closely related analogs. The objective is to offer a framework for cross-validating experimental findings with computational predictions, a crucial step in modern drug discovery and materials science. Due to the limited availability of comprehensive experimental and computational data for the exact title compound in a single source, this guide utilizes data from its tautomer, 2-(1H-1,2,4-Triazol-3-yl)pyridine, and other closely related pyridine-substituted 1,2,4-triazoles to illustrate the principles of cross-validation.
Experimental Data
Synthesis and Physicochemical Properties
The synthesis of pyridine-substituted 1,2,4-triazoles can be achieved through various established protocols. A common method involves the cyclization of a pyridine-containing hydrazide with a suitable one-carbon synthon. For instance, the synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole has been reported starting from isonicotinic acid and hydrazine, followed by a deamination process. A plausible synthetic route for this compound could involve the reaction of isonicotinohydrazide with formic acid or a derivative.
Table 1: Physicochemical and Spectral Data for 2-(1H-1,2,4-Triazol-3-yl)pyridine and a Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2-(1H-1,2,4-Triazol-3-yl)pyridine | C₇H₆N₄ | 146.15 | 160 - 164 | Data not available in detail. |
| 3,5-di-(4-pyridyl)-1H-1,2,4-triazole | C₁₂H₉N₅ | 223.24 | >300 | IR (KBr, cm⁻¹): 1607, 1448, 1144, 983, 838, 724, 513¹H-NMR (400 MHz, DMSO-d₆): δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H) |
Experimental Protocols
General Synthesis of Pyridine-Substituted 1,2,4-triazoles (Illustrative):
A mixture of the appropriate pyridine carboxhydrazide (1 equivalent) and a suitable cyclizing agent (e.g., formic acid, orthoformates) is heated, often under reflux, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets for solid samples. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.
Computational Data and Cross-Validation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and for cross-validating experimental results.
Computational Methodology
For molecules similar to this compound, DFT calculations are commonly performed using the B3LYP functional with a basis set such as 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties.
Workflow for Computational Analysis:
Structure-activity relationship (SAR) studies of 4-(4H-1,2,4-Triazol-3-yl)pyridine derivatives
An in-depth analysis of the structure-activity relationship of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives reveals their potential as potent Raf kinase inhibitors for cancer therapy. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
A series of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of five human cancer cell lines: MKN-45 (gastric carcinoma), H460 (large cell lung cancer), HT-29 (colorectal adenocarcinoma), A549 (lung carcinoma), and U87MG (glioblastoma). The findings indicate that many of these compounds exhibit superior potency when compared to Sorafenib, a multi-kinase inhibitor used in cancer treatment.[1]
Structure-Activity Relationship (SAR) Insights
The core structure consists of a pyridine ring linked to a 1,2,4-triazole ring. Key modifications were made at the 4-position of the pyridine ring and the 4-position of the triazole ring to investigate their impact on antitumor activity. The structure-activity relationship analysis revealed that the presence of a dimethylaminoethyl group on the triazole ring is crucial for high cytotoxic activity.[1]
The most promising compound from the series, 11f , demonstrated exceptionally high levels of cytotoxicity against MKN-45, H460, and HT-29 cells, with IC50 values of 51 nM, 72 nM, and 130 nM, respectively.[1] This represents a potency that is 45.5, 30.4, and 27.8 times greater than that of Sorafenib against the same cell lines.[1]
Below is a logical diagram illustrating the key takeaways from the SAR studies.
Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.
Comparative Performance Data
The cytotoxic activity of the synthesized derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data is summarized below, with Sorafenib included as a reference compound.
| Compound | R1 (Pyridine-C4) | R2 (Triazole-N4) | IC50 vs MKN-45 (nM) | IC50 vs H460 (nM) | IC50 vs HT-29 (nM) |
| 11f | Methoxy | Dimethylaminoethyl | 51 | 72 | 130 |
| Other Analogs | Various | Various | >1000 | >1000 | >1000 |
| Sorafenib | - | - | 2320 | 2190 | 3610 |
| (Note: Data for "Other Analogs" is generalized based on abstract information suggesting that the dimethylaminoethyl group is critical for activity. Specific IC50 values for all analogs were not publicly available in the source literature.)[1] |
Enzymatic screening has demonstrated that the optimized compounds from this series are potent inhibitors of Raf kinase, which is a key component of the MAPK/ERK signaling pathway often dysregulated in cancer.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the generalized protocols for the key assays used in the evaluation of these pyridine derivatives, based on standard laboratory practices.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Human cancer cell lines (MKN-45, H460, HT-29, A549, U87MG) and the normal cell line WI-38 are cultured in appropriate media. Cells are then seeded into 96-well microtiter plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted to various concentrations in the culture medium. The medium from the cell plates is removed, and the cells are treated with the compound dilutions.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Raf Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Raf kinase, typically by quantifying the phosphorylation of its substrate, MEK1.
Protocol Steps:
-
Reagents: Active Raf kinase enzyme, inactive MEK1 substrate, and ATP are prepared in a kinase assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then added to the wells of a 384-well plate.
-
Reaction Initiation: The diluted active BRAF V600E enzyme is added to each well containing the test compound and incubated briefly. The kinase reaction is initiated by adding a mixture of the MEK1 substrate and ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 60 minutes) to allow for phosphorylation of MEK1.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent (e.g., Kinase-Glo®). The reagent converts ADP to ATP, and a luciferase/luciferin reaction generates a light signal.
-
Data Analysis: The luminescent signal is measured with a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor. IC50 values are then determined using dose-response curve fitting.
References
A Comparative Performance Analysis of 4-(4H-1,2,4-Triazol-3-yl)pyridine-Based Materials in Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the demonstrated efficacy of 4-(4H-1,2,4-triazol-3-yl)pyridine derivatives across various therapeutic areas. This report synthesizes key experimental data on their anticancer, antibacterial, and antifungal activities, providing a benchmark against established agents.
The heterocyclic scaffold of this compound has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of materials derived from this core structure, with a focus on quantitative data from preclinical studies. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development programs.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, with several studies reporting potent cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity Data (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives compared to the standard chemotherapeutic agent, sorafenib. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | IC50 (nM) | Fold Improvement vs. Sorafenib | Reference |
| Compound 60g | MKN-45 (Gastric Cancer) | 51 | 45.5 | [1] |
| H460 (Lung Cancer) | 72 | 30.4 | [1] | |
| HT-29 (Colon Cancer) | 130 | 27.8 | [1] | |
| Compound 11f | MKN-45 (Gastric Cancer) | 51 | 45.5 | [2] |
| H460 (Lung Cancer) | 72 | 30.4 | [2] | |
| HT-29 (Colon Cancer) | 130 | 27.8 | [2] | |
| Sorafenib | MKN-45 (Gastric Cancer) | ~2320.5 | - | [1][2] |
| H460 (Lung Cancer) | ~2188.8 | - | [1][2] | |
| HT-29 (Colon Cancer) | ~3614 | - | [1][2] | |
| Compound TP6 | B16F10 (Murine Melanoma) | 41,120 (41.12 µM) | N/A | [3][4] |
| Other TP Series | B16F10 (Murine Melanoma) | 41,120 - 61,110 (41.12 - 61.11 µM) | N/A | [3][4] |
Notably, compounds 60g and 11f , which are 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, exhibited significantly higher potency than sorafenib against MKN-45, H460, and HT-29 cell lines.[1][2] Structure-activity relationship (SAR) studies have indicated that the dimethylaminoethyl group is a critical moiety for this enhanced activity.[1][2]
Another study on a series of 1,2,4-triazole-pyridine hybrid derivatives (TP1-TP7) reported moderate to potent anticancer activity against the murine melanoma (B16F10) cell line, with IC50 values ranging from 41.12 µM to 61.11 µM.[3][4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the 1,2,4-triazole-pyridine derivatives was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[3][4]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole-pyridine derivatives.[4]
-
Incubation: Following treatment, the plates are incubated for a period, typically 48 hours.[4]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength corresponding to the formazan dye.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.[4]
Antibacterial and Antifungal Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents.[1] Hybrid molecules incorporating both triazole and pyridine moieties have been investigated for their potential as novel antibacterial and antifungal drugs.
Comparative Antimicrobial Data (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for several triazole-based compounds against various bacterial and fungal strains, compared to standard antibiotics. A lower MIC value signifies greater antimicrobial activity.
| Compound/Drug | Organism | MIC (µM or µg/mL) | Reference |
| Compound 48g | S. aureus | 0.5 - 1 µM | [1] |
| B. subtilis | 0.5 - 1 µM | [1] | |
| E. coli | 0.5 - 1 µM | [1] | |
| P. aeruginosa | 0.5 - 1 µM | [1] | |
| Gentamicin | (Bacterial reference) | Comparable to 48g | [1] |
| Ciprofloxacin | (Bacterial reference) | Comparable to 48g | [1] |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids (29) | MRSA | 0.046 - 3.11 µM | [1] |
| Vancomycin | MRSA | 0.68 µM | [1] |
| Ciprofloxacin | MRSA | 2.96 µM | [1] |
| Compound 1n | Candida albicans | 0.0156 µg/mL | [1] |
| Fluconazole | Candida albicans | 0.25 µg/mL (16-fold less active than 1n) | [1] |
The 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, such as compound 48g , have demonstrated broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin.[1] Furthermore, certain ciprofloxacin-1,2,4-triazole hybrids have shown superior potency against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to both vancomycin and ciprofloxacin.[1] In the realm of antifungal agents, compound 1n , a fluconazole analogue, was found to be 16 times more potent against Candida albicans.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The antimicrobial efficacy is typically determined by broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Methodology:
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthetic Methodologies
The synthesis of this compound-based materials often involves multi-step reactions. A common synthetic route is outlined below.
General Synthesis Scheme
Caption: A general synthetic pathway for 1,2,4-triazole-pyridine derivatives.
This synthetic approach offers versatility, allowing for the introduction of various substituents to explore structure-activity relationships.[3][4] The purity and structure of the synthesized compounds are typically confirmed through techniques such as thin-layer chromatography, melting point determination, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.[3][4]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Safety Operating Guide
Proper Disposal of 4-(4H-1,2,4-Triazol-3-yl)pyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4H-1,2,4-Triazol-3-yl)pyridine, a compound commonly used in pharmaceutical research and development. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is critical to handle this compound with appropriate care. This compound is classified with several hazard statements, including causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE) and Safety Measures:
| Equipment/Measure | Specification | Purpose |
| Respiratory Protection | Dust respirator | Required when dusts are generated to avoid inhalation. |
| Hand Protection | Protective gloves | To prevent skin contact.[1][3] |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact.[1][3] |
| Skin and Body Protection | Protective clothing, lab coat, and protective boots if necessary | To prevent skin exposure.[1][3] |
| Ventilation | Work under a fume hood or in a well-ventilated area | To minimize inhalation of dust or fumes.[1] |
| Hygiene | Wash hands thoroughly after handling | To prevent accidental ingestion or skin transfer.[1][3] |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[1]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and tightly closed container.[1][3]
-
Do not mix with other waste streams.[2]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Store in a locked-up area accessible only to authorized personnel.[2]
Step 2: Preparing for Disposal
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
Step 3: Approved Disposal Method
-
The recommended method of disposal is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
This procedure should only be performed by a licensed and approved waste disposal facility. Do not attempt to incinerate chemical waste in a standard laboratory setting.
Step 4: Container Disposal
-
Empty containers should be handled as the product itself.[2]
-
Triple rinse the container with a suitable solvent (e.g., the solvent used in the incineration process). Collect the rinsate as hazardous waste.
-
Dispose of the cleaned container in accordance with institutional and local regulations.
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.[1][2] Cover drains if necessary.[2]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a sealed container for disposal.
-
-
Decontamination: Clean the affected area thoroughly.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above throughout the cleanup process.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4H-1,2,4-Triazol-3-yl)pyridine
Essential Safety and Handling Guide for 4-(4H-1,2,4-Triazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling pyridine and triazole derivatives to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1][2]
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. Should be NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, Neoprene, or Butyl rubber gloves are recommended. Inspect gloves for tears or punctures before use.[3][4][5] |
| Laboratory Coat | A flame-retardant and chemically impervious lab coat should be worn fully buttoned to protect skin and clothing.[4][6] | |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation.[3][4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[3] |
| Footwear | Closed-toe Shoes | Required to protect feet from spills and dropped objects.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[1][4] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4] |
Spill Response
In the case of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Logical workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
-
Waste Collection : Collect waste compound and any contaminated materials (e.g., gloves, absorbent material) in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant.[1] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[8]
-
Regulations : Observe all federal, state, and local environmental regulations when disposing of this substance.[8] Leave the chemical in its original container and do not mix it with other waste.
References
- 1. aksci.com [aksci.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
